Lobeglitazone

Catalog No.
S533424
CAS No.
607723-33-1
M.F
C24H24N4O5S
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobeglitazone

CAS Number

607723-33-1

Product Name

Lobeglitazone

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)

InChI Key

CHHXEZSCHQVSRE-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

solubility

Soluble in DMSO

Synonyms

CKD 501, CKD-501, CKD501, lobeglitazone

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

The exact mass of the compound Lobeglitazone is 480.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lobeglitazone mechanism of action PPARγ agonist

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis and Binding Mode

The anti-diabetic efficacy of lobeglitazone is rooted in its specific and enhanced interaction with the PPARγ ligand-binding domain (LBD).

  • Conserved TZD Binding: Like rosiglitazone, the thiazolidinedione (TZD) head group of this compound fits into the canonical ligand-binding pocket near the activation function-2 (AF-2) helix (helix H12) [1] [2]. This interaction stabilizes the active conformation of the receptor, allowing it to recruit coactivators and initiate transcription [1].
  • Unique Extended Interaction: The key differentiator for this compound is its p-methoxyphenoxy group [1] [2] [3]. This moiety extends into a hydrophobic region near the alternate binding site of PPARγ, often called the Ω-pocket [2]. This additional contact enhances the compound's binding affinity and stability.

Comparative docking analyses using crystal structures suggest that this compound has a 12 times higher binding affinity for PPARγ compared to rosiglitazone and pioglitazone, which correlates with its lower effective dose in clinical and preclinical settings [2] [3].

The following diagram illustrates the molecular interactions and subsequent pathways activated by this compound binding to PPARγ.

G cluster_receptor PPARγ Ligand-Binding Domain (LBD) This compound This compound LBP Canonical Ligand- Binding Pocket This compound->LBP TZD Head Group OmegaPocket Ω-pocket (Alternate Site) This compound->OmegaPocket p-Methoxyphenoxy Group Inhibit Inhibition This compound->Inhibit Enhanced Inhibition AF2 AF-2 Helix (H12) LBP->AF2 Stabilizes SRC1 e.g., SRC-1 Coactivator AF2->SRC1 Enables Binding subcluster_coactivator subcluster_coactivator Transcription Gene Transcription Activation SRC1->Transcription subcluster_phospho subcluster_phospho CDK5 Cdk5 Kinase Ser245 PPARγ Ser245 Phosphorylation CDK5->Ser245 SelectiveGenes Altered Expression of Specific Genes (e.g., Adiponectin) Ser245->SelectiveGenes Inhibit->Ser245

Key molecular interactions and pathways of this compound.

Quantitative Pharmacological Data

The structural advantages of this compound translate into superior potency in biochemical and cellular assays.

Table 1: Binding and Functional Activity of this compound Compared to Other TZDs

Agent PPARγ EC₅₀ (μM) PPARα EC₅₀ (μM) Relative PPARγ Binding Affinity Key Experimental Models
This compound 0.1374 [3] 546.3 [4] 12x higher than rosiglitazone/pioglitazone [2] TR-FRET assay [3]; Docking analysis [2]
Rosiglitazone 0.1076 [3] Not specified (Reference) TR-FRET assay [3]
Pioglitazone 0.5492 [3] Not specified (Reference) TR-FRET assay [3]

Table 2: Efficacy of this compound in Preclinical Animal Models

Experimental Model Observed Efficacy Comparative Outcome Reference
KKAy mice (glucose lowering) Significant reduction 2.4-fold increased efficacy vs. rosiglitazone [1] [1]
KKAy mice (triglyceride lowering) Significant reduction >8-fold increased efficacy vs. rosiglitazone [1] [1]
Zucker diabetic fatty (ZDF) rats, db/db mice Glucose-lowering effect Most effective at 0.3 mg/kg, equivalent to 30 mg/kg pioglitazone [3] [3]

Key Mechanisms and Downstream Effects

This compound's binding to PPARγ sets off a cascade of molecular events that underpin its therapeutic and potential pleiotropic effects.

  • Inhibition of Cdk5-Mediated Phosphorylation: A critical non-classical mechanism is this compound's potent, dose-dependent inhibition of the phosphorylation of PPARγ at Ser245 (Ser273 in PPARγ2) by cyclin-dependent kinase 5 (Cdk5) [1] [5]. This phosphorylation event is known to dysregulate the expression of specific genes linked to insulin resistance, such as adiponectin and adipsin. By more effectively blocking this phosphorylation than rosiglitazone, this compound corrects this specific gene expression profile without necessarily driving full transcriptional agonism, which may be linked to a better side effect profile [1] [3].
  • Insulin-Sensitizing and Metabolic Effects: As a PPARγ agonist, this compound promotes glucose uptake in adipocytes and muscle cells, enhances adipocyte differentiation, and favors the storage of lipids in subcutaneous adipose tissue, reducing lipotoxicity in other organs [3] [6]. It also demonstrates beneficial effects on lipid profiles, reducing plasma triglycerides and free fatty acids in animal models [3].
  • Pleiotropic Effects via Other Pathways: Research indicates this compound has effects beyond core metabolic pathways:
    • Anti-inflammatory: It suppresses the production of pro-inflammatory cytokines (IL-1β, IL-6, MCP-1) and inhibits the NF-κB and p38 MAPK signaling pathways [7] [4].
    • Anti-fibrotic: It inhibits the TGF-β/Smad signaling pathway, reducing the expression of fibrotic markers like α-SMA and fibronectin [4].
    • Hepatoprotective: It protects against fatty liver disease by inhibiting the mTORC1 pathway, thereby reducing hepatic lipogenesis and subsequent oxidative stress [8].
    • PTP1B Inhibition: this compound acts as a moderate, non-competitive inhibitor of PTP1B, a negative regulator of insulin signaling, which may provide an additional "off-target" insulin-sensitizing benefit [9].

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these mechanisms, here are methodologies for core experiments cited in the literature.

1. PPARγ Binding and Coactivator Interaction Assay

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Assay [3].
  • Typical Protocol: The PPARγ ligand-binding domain is incubated with a ligand (e.g., this compound) and TR-FRET reagents, including an anti-GST antibody labeled with Europium cryptate (donor) and a fluorescently labeled coactivator peptide (e.g., from SRC-1) (acceptor). Ligand binding promotes coactivator recruitment, bringing donor and acceptor close, generating a FRET signal. The EC₅₀ is determined by measuring the FRET signal across a range of ligand concentrations [3].
  • Structural Analysis: For crystallography, the PPARγ LBD is co-crystallized with this compound and a segment of the SRC-1 coactivator. Structures are solved via X-ray crystallography (e.g., at 1.7-2.15 Å resolution) and refined to analyze binding interactions [1] [2].

2. In Vitro Glucose Uptake Assay

  • Cell Lines: Differentiated 3T3-L1 mouse adipocytes or L6 rat skeletal muscle cells [3] [4].
  • Procedure: Cells are serum-starved and then treated with the compound (this compound, reference TZDs) for a set time (e.g., 18 hours). Glucose uptake is measured by adding a traceable glucose analog (e.g., 2-deoxyglucose). Cells are lysed, and uptake is quantified via scintillation counting or a fluorescence/colorimetric assay [3] [4].

3. Inhibition of Cdk5-Mediated Phosphorylation of PPARγ

  • System: In vitro kinase assay [1].
  • Protocol: A purified PPARγ protein segment is incubated with active Cdk5/p25 kinase in a kinase reaction buffer with ATP. This compound is added at various concentrations. The reaction is stopped, and proteins are separated by SDS-PAGE. Phosphorylation of PPARγ at Ser245 is detected and quantified via Western blotting using a phospho-specific antibody [1].

4. Cell Migration and Invasion Assay (for Cancer/Metastasis Research)

  • Cell Lines: Papillary thyroid cancer (PTC) cell lines (e.g., BCPAP, K1) [7].
  • Methods:
    • Wound Healing Assay: A confluent cell monolayer is scratched to create a "wound." Cells are treated with this compound, and wound closure is monitored over time with microscopy.
    • Matrigel Invasion Assay: Cells are seeded into a Matrigel-coated transwell insert with a this compound-containing medium. After incubation, cells that invade through the Matrigel are stained and counted. Underlying mechanisms (e.g., p38 MAPK phosphorylation, E-cadherin expression) are analyzed via Western blot [7].

This compound represents an evolution in the TZD class, with a defined structural mechanism contributing to its high potency and distinct biological profile. Its ability to selectively modulate PPARγ phosphorylation and engage multiple signaling pathways makes it a compelling candidate for further research and therapeutic application.

References

pharmacokinetics of lobeglitazone absorption half-life

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Lobeglitazone

The table below summarizes the fundamental pharmacokinetic data for this compound, primarily from studies on healthy male subjects.

Parameter Summary of Data
Absorption & Bioavailability Rapidly absorbed; time to peak plasma concentration (Tmax) is 1 to 3 hours [1] [2] [3]. Absolute bioavailability in rats is nearly complete (92-99%) [4].
Elimination Half-Life 7.8 to 9.8 hours in healthy male subjects [1] [2] [3]. Half-life allows for once-daily dosing.
Protein Binding Extensively bound to plasma proteins (>99%) [3] [4].
Metabolism Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, CYP2C19, and CYP1A2 [3] [4].
Route of Elimination Primarily via hepatic metabolism; renal excretion of the unchanged drug is negligible [1] [3].
Steady-State Concentration Reached by day 5 of once-daily dosing, with no clinically significant drug accumulation observed [1] [2].

Metabolic Pathway and Key Interactions

This compound undergoes hepatic metabolism, and its pharmacokinetics can be influenced by specific transport proteins. The following diagram maps its key metabolic and transport interactions.

G This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9  Substrate CYP2C19 CYP2C19 This compound->CYP2C19  Substrate CYP1A2 CYP1A2 This compound->CYP1A2  Substrate OATP1B1 OATP1B1 This compound->OATP1B1  Interacts with OAT3 OAT3 This compound->OAT3  Interacts with MDR1 MDR1 This compound->MDR1  Interacts with Metabolites Metabolites CYP2C9->Metabolites CYP2C19->Metabolites CYP1A2->Metabolites

Diagram of this compound metabolism and transporter interactions.

Experimental Protocol Highlights

The key pharmacokinetic data for this compound was established through controlled clinical trials. Below is a summary of a core study methodology.

G Start Study Initiation Step1 Study Population: Healthy Male Korean Volunteers Start->Step1 Step2 Study Design: Double-Blind Randomized Control Step1->Step2 Step3 Dosing Regimen: Single & Multiple Doses (1 mg to 4 mg) Step2->Step3 Step4 Data Collection: Plasma Concentration over Time Step3->Step4 Step5 Analysis: Non-Compartmental PK Analysis Step4->Step5 Step6 Key Outcomes: Cmax, Tmax, AUC, Half-life, Clearance Step5->Step6

Workflow of a key this compound pharmacokinetic study [1] [2] [3].

Implications for Drug Development

The pharmacokinetic profile of this compound offers several advantages and considerations for professionals in the field:

  • Dosing Strategy: The half-life of ~8-10 hours supports a convenient once-daily dosing regimen, which can improve patient adherence [1] [2].
  • Patient-Specific Considerations: Sex-based differences have been observed; systemic exposure was 2.36-fold higher in healthy female subjects after a 4 mg dose compared to males. This suggests that sex may be a factor to consider in dosing [1] [2].
  • Use in Renal Impairment: Since this compound is predominantly metabolized by the liver with minimal renal excretion, it can potentially be administered to patients with renal insufficiency without dose adjustment [1].
  • Drug-Drug Interactions (DDIs): Co-administration with atorvastatin may inhibit the OATP1B-mediated hepatic uptake of this compound, potentially altering its distribution [3]. However, studies showed no meaningful interactions with warfarin, metformin, or amlodipine [1].

References

preclinical studies on lobeglitazone efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Lobeglitazone's primary action is as an insulin sensitizer, achieved through multiple molecular pathways. The diagram below summarizes its core mechanisms.

G cluster_targets Molecular Targets & Key Effects cluster_downstream Downstream Outcomes This compound This compound PPARgamma PPARgamma This compound->PPARgamma Activates PTP1B PTP1B This compound->PTP1B Inhibits PPARgamma_Effects Enhanced insulin sensitivity Adipocyte differentiation GLUT4 expression PPARgamma->PPARgamma_Effects PTP1B_Effects Enhanced insulin & leptin signaling PTP1B->PTP1B_Effects Metabolic Improved glycemic control Improved lipid profiles PPARgamma_Effects->Metabolic Organ Reduced hepatic steatosis Potential cardioprotective effects PPARgamma_Effects->Organ PTP1B_Effects->Metabolic

Core mechanisms of this compound: PPARγ activation and PTP1B inhibition. [1] [2] [3]

  • PPARγ Activation: this compound is a potent and high-affinity agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism [2]. This activation promotes adipocyte differentiation, leading to the formation of insulin-sensitive small adipocytes and increases the expression of genes like GLUT4, enhancing glucose uptake in peripheral tissues [2] [4].
  • PTP1B Inhibition: An additional mechanism is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways [3]. By inhibiting PTP1B, this compound may further potentiate insulin receptor signaling [3].

Efficacy in Animal Models of Diabetes and NAFLD

Preclinical studies demonstrate that this compound effectively improves key metabolic parameters in various animal models. The table below summarizes quantitative data from these studies.

Animal Model Dosage Treatment Duration Key Efficacy Findings Study Reference
Zucker Diabetic Fatty (ZDF) rats 0.3 mg/kg Not fully specified Glucose-lowering effect equivalent to pioglitazone 30 mg/kg. [2] [2]
db/db mice 0.3 mg/kg Not fully specified Significant glucose-lowering effect. [2] [2]
High-Fat Diet (HFD)-fed mice 1 & 5 mg/kg/day 9 weeks ↓ Insulin resistance (HOMA-IR); ↑ Hepatic GLUT4 & PPARs expression. [4] [4]
HFD + Fasted/Refed mouse model 1 mg/kg Single dose ↓ Hepatic lipogenesis & ER stress; ↓ Serum ALT; ↓ mTORC1 pathway activity. [1] [1]
ZDF rats 10 mg/kg Not fully specified ↓ Plasma triglycerides by 77%; ↓ Free fatty acids by 98%. [2] [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for two key experiments.

Glucose and Insulin Tolerance Tests (GTT & ITT)

This protocol is used to assess in vivo glucose homeostasis and insulin sensitivity [4].

  • Animal Model: Male C57BL/6 mice fed a High-Fat Diet (HFD; 45 kcal% fat) for 15 weeks to induce obesity and insulin resistance.
  • Treatment: this compound (1 or 5 mg/kg/d) or vehicle is administered orally for the final 9 weeks of the HFD regimen.
  • GTT Procedure:
    • Mice are fasted overnight (16 hours).
    • A baseline blood glucose level is measured from the tail vein (time 0).
    • Glucose is administered intraperitoneally (2 g/kg body weight).
    • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
  • ITT Procedure:
    • Performed 5 days after the GTT.
    • Mice are fasted for 4-6 hours.
    • A baseline blood glucose level is measured (time 0).
    • Insulin is administered intraperitoneally (0.75 U/kg body weight).
    • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
Mechanism of NAFLD Protection Study

This protocol investigates the molecular mechanism by which this compound protects against acute hepatic lipogenesis [1].

  • Animal Model: Male C57BL/6J mice (9–11 weeks old).
  • Induction of Lipogenesis:
    • Mice are fasted for 24 hours.
    • They are then re-fed a high-carbohydrate, fat-free diet (HCD) for 12 hours to rapidly induce hepatic lipogenesis.
  • Treatment:
    • Mice are divided into groups: Normal chow, HCD+Vehicle, HCD+this compound (1 mg/kg), or HCD+Rapamycin (mTORC1 inhibitor, 8 mg/kg).
    • This compound or vehicle is administered by oral gavage before re-feeding.
  • Sample Collection and Analysis:
    • After 12 hours of re-feeding, mice are sacrificed, and blood and liver tissues are collected.
    • Serum ALT: Measured using a colorimetric assay kit as a marker of liver injury.
    • Liver Tissue Analysis:
      • Immunoblotting: To analyze protein phosphorylation and levels of key pathway components (mTORC1, SREBP-1c).
      • qRT-PCR: To measure mRNA expression of lipogenic genes (e.g., FAS, SCD-1, ACC1) and ER stress markers.
      • Histology: Liver sections are stained with H&E to visualize lipid accumulation and tissue structure.

Preclinical Safety and Tolerability

Preclinical evidence suggests this compound may have a differentiated safety profile compared to previous TZDs.

  • Bone Safety: A study in mice reported that this compound did not have adverse effects on bone mineral density, a concern associated with some other TZDs like rosiglitazone [2].
  • Carcinogenicity: Long-term studies in rats and mice indicated a low carcinogenic potential and no induction of urothelial (bladder) tumors, another concern historically linked to the TZD class [2].

Research Implications and Future Directions

The preclinical data positions this compound as a promising TZD with potent efficacy and a potentially improved safety profile. The observed pleiotropic effects, particularly on lipid metabolism and NAFLD, open research avenues beyond glycemic control [1] [2]. Subsequent clinical studies have begun to translate these findings, showing cardiovascular protective effects in diabetic patients with ischemic stroke without an increased risk of heart failure [5].

References

Quantitative Binding Affinity of Lobeglitazone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on lobeglitazone's interaction with the PPARγ receptor from various experimental approaches.

Measurement Type This compound Value Comparative Value (Rosiglitazone & Pioglitazone) Experimental Context / Method
Relative Binding Affinity Benchmark 12 times higher [1] [2] [3] Computational docking analysis using crystal structures [1]
PPARγ Activation (EC₅₀) 0.1374 μM [3] Rosiglitazone: 0.1076 μM; Pioglitazone: 0.5492 μM [3] In vitro TR-FRET assay [3]
PPARγ Activation (EC₅₀) 0.018 μM [4] Rosiglitazone: 0.02 μM; Pioglitazone: 0.30 μM [4] Cell-based reporter assay [4]
In Vivo Efficacy (EC₅₀) 0.3 mg/kg (equivalent to 30 mg/kg pioglitazone) [3] 16 times lower than pioglitazone [1] [2] Glucose-lowering effect in a Type 2 Diabetes animal model (ZDF rats) [1] [3]

Structural Mechanism of High-Affinity Binding

The high-affinity binding of this compound is attributed to its specific molecular structure and unique interactions within the PPARγ ligand-binding domain (LBD), as revealed by crystal structures (e.g., PDB ID: 5YCN) [5].

  • Conserved TZD Head Group Interactions: The thiazolidinedione head of this compound forms critical hydrogen bonds with key polar residues in the AF-2 pocket (e.g., Ser289, His323, His449, and Tyr473) on helices H3, H5, and H12 [1] [6]. This stabilizes the active conformation of the receptor by positioning the AF-2 helix (H12) for coactivator recruitment [6].
  • Unique Hydrophobic Extension: this compound is distinguished by a p-methoxyphenoxy group attached to its pyrimidine ring [1] [3]. This group extends into a hydrophobic region known as the Ω-pocket (or Arm3), which is adjacent to the canonical binding site [1] [6]. This extension allows this compound to make additional van der Waals contacts and hydrophobic interactions with residues in this pocket, which are not accessed by rosiglitazone or pioglitazone [1] [2]. This provides a larger interaction surface area and enhances overall binding stability [6].
  • Inhibition of Cdk5-Mediated Phosphorylation: The extended binding mode, particularly the interaction with the Ω-pocket region, is structurally coupled to the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245 [6]. This compound demonstrates a better inhibitory effect on this phosphorylation than rosiglitazone, which is believed to be a key mechanism for its potent insulin-sensitizing effects without full-blown transcriptional agonism [6].

G L This compound Binding S1 TZD Head Group H-bonds with Ser289, His323, His449, Tyr473 L->S1 S2 p-Methoxyphenoxy Group Hydrophobic contacts with Ω-pocket L->S2 S3 Stabilization of AF-2 Helix (H12) S1->S3 S4 Stabilization of Ω-loop region S2->S4 O Inhibition of Cdk5-mediated Phosphorylation at Ser245 S3->O S4->O

Structural consequences of this compound binding to PPARγ

Key Experimental Protocols for Characterization

The data on this compound's binding and activity were derived from several key experimental methodologies.

Protein Crystallography

This technique determined the 3D atomic structure of the PPARγ LBD in complex with this compound [1] [6].

  • Protein Preparation: The ligand-binding domain (residues 207-477) of human PPARγ is expressed and purified [1].
  • Complex Formation & Crystallization: The purified PPARγ LBD is incubated with this compound and often a coactivator peptide (e.g., from SRC-1) to stabilize the active conformation. The complex is then crystallized [6] [5].
  • Data Collection & Structure Determination: X-ray diffraction data is collected (e.g., at 1.7–2.15 Å resolution). The structure is solved by molecular replacement using a known PPARγ structure as a model and refined to obtain the final atomic coordinates [1] [5].
PPARγ Transcriptional Activation Assay

This cell-based assay measures a compound's ability to activate PPARγ and drive the expression of a reporter gene [4].

  • Cell Transfection: Mammalian cells (e.g., CV-1, HEK293) are co-transfected with three plasmids: a PPARγ expression vector, a reporter plasmid (PPRE-driven luciferase), and a control plasmid (e.g., β-galactosidase for normalization) [4].
  • Ligand Treatment & Incubation: Transfected cells are treated with varying concentrations of this compound or reference compounds (e.g., rosiglitazone) and incubated to allow for transcriptional activation [4].
  • Signal Detection & Analysis: Luciferase activity is measured and normalized to the control signal. Dose-response curves are plotted to calculate the half-maximal effective concentration (EC₅₀) [4].
Thermal Shift Assay

This method evaluates the stabilizing effect of a ligand on a protein, which correlates with binding affinity [1].

  • Sample Preparation: The purified PPARγ LBD is mixed with a fluorescent dye (e.g., Sypro Orange) that binds to hydrophobic patches exposed upon protein denaturation. The sample is combined with this compound or a vehicle control [1].
  • Controlled Denaturation: The sample is subjected to a gradual temperature increase in a real-time PCR instrument [1].
  • Data Analysis: The fluorescence is monitored. A higher melting temperature (Tₘ) shift in the presence of this compound indicates stronger stabilization and higher binding affinity [1].

G P Protein Purification (PPARγ LBD) C Complex Formation with this compound P->C X Crystallization C->X S X-ray Data Collection & Structure Solution X->S T Cell Transfection (PPARγ + Reporter) L Ligand Treatment T->L A Assay Incubation (24-48h) L->A R Reporter Signal Detection (Luciferase) A->R M PPARγ + Dye + Ligand D Controlled Denaturation (Temperature Ramp) M->D F Fluorescence Measurement D->F Tm Melting Temperature (Tₘ) Calculation F->Tm

Workflow for key experiments characterizing this compound-PPARγ interaction

References

lobeglitazone safety profile and common side effects

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile and Common Side Effects

The table below summarizes the incidence of key adverse events associated with lobeglitazone (0.5 mg/day) from a large-scale, real-world observational study in South Korea (n=2,228) [1].

Adverse Event Incidence (%) Number of Cases (n) Notes
Any Adverse Event 17.10% 381 Majority were non-serious [1]
Edema 1.97% 44 Generally mild [1]
Hypoglycemia 2.47% 55 Mostly when used with other glucose-lowering drugs; none required medical assistance [2] [1]
Fracture 1.17% 26 Lower risk compared to other TZDs [1]
Cardiovascular Disease 0.81% 18 Includes myocardial infarction, coronary arterial occlusion [1]
Cerebrovascular Disease 0.81% 18 Includes stroke, transient ischemic attack [1]
Congestive Heart Failure 0.04% 1 Single reported case [1]

Additional safety observations from clinical and preclinical studies include:

  • Weight Gain: A common side effect, attributed to fluid retention and changes in fat distribution [3] [4].
  • Liver Safety: No significant hepatotoxicity signals were reported. This compound is primarily metabolized by the liver, and elevated liver enzymes were not a common finding [3] [4] [5].
  • Bladder Cancer: Long-term animal studies and clinical surveillance have not indicated an increased risk of urothelial tumors, a concern associated with pioglitazone [5] [1].
  • Bone Safety: Preclinical studies suggest this compound does not inhibit osteoblast differentiation and had no adverse effect on bone mineral density in mice, potentially offering an advantage over rosiglitazone [5].

Mechanism of Action and Signaling Pathway

This compound is a novel thiazolidinedione that functions as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) [5] [6].

The following diagram illustrates the core signaling pathway and downstream metabolic effects of this compound.

G cluster0 Physiological Outcomes This compound This compound PPARg PPARg This compound->PPARg Binds to & Activates PPARg_RXR PPAR-γ/RXR Complex PPARg->PPARg_RXR Forms Heterodimer with RXR RXR RXR->PPARg_RXR DNA DNA Transp Transp DNA->Transp Modulates Gene Transcription MetabolicEffects MetabolicEffects Transp->MetabolicEffects e.g., GLUT4, Adiponectin O1 Improved Insulin Sensitivity MetabolicEffects->O1 O2 Reduced Insulin Resistance MetabolicEffects->O2 O3 Enhanced Glucose Uptake MetabolicEffects->O3 O4 Improved Lipid Profile MetabolicEffects->O4 O5 Anti-inflammatory Effects MetabolicEffects->O5 Outcomes Outcomes PPARg_RXR->DNA Binds to PPRE on

Core this compound signaling pathway and downstream metabolic effects.

Key aspects of its mechanism include:

  • Enhanced Binding Affinity: Structural modification with a p-methoxyphenoxy group gives this compound a 12-fold higher binding affinity for PPAR-γ compared to rosiglitazone and pioglitazone, allowing for a lower effective dose (0.5 mg daily) [3] [5] [7].
  • Gene Regulation: The activated PPAR-γ/RXR complex binds to PPAR Response Elements (PPRE) in DNA, modulating the transcription of genes involved in glucose and lipid metabolism [6].
  • Key Downstream Effects:
    • Upregulation of GLUT4: Increases glucose transporter expression in adipose and muscle tissue, enhancing peripheral glucose uptake [6].
    • Increased Adiponectin: Secretion of this insulin-sensitizing hormone is enhanced, which may contribute to cardioprotective effects [1].
    • Adipose Tissue Remodeling: Promotes differentiation of preadipocytes into insulin-sensitive small adipocytes and redistribution of fat from visceral to subcutaneous depots [5].
    • Anti-inflammatory Action: Inhibits production of pro-inflammatory cytokines like TNF-α and NF-κB, which is relevant for both insulin resistance and potential neuroprotective effects [6] [8].

Key Experimental Protocols for Safety Assessment

For researchers designing studies, here are methodologies from key publications on this compound's safety and efficacy.

1. Real-World Long-Term Safety Study (DISCOVERY) [1]

  • Objective: To evaluate the long-term safety and efficacy of this compound in a real-world clinical setting.
  • Design: Non-interventional, multi-center, retrospective, observational study.
  • Population: 2,228 Korean patients with type 2 diabetes who received this compound 0.5 mg for >1 year.
  • Safety Endpoints: Incidence of edema, weight gain, fractures, bladder cancer, anemia, hypoglycemia, macular edema, cardiovascular and cerebrovascular events, CHF, and other AEs.
  • Efficacy Endpoints: Changes from baseline in HbA1c, fasting plasma glucose, and lipid profiles at 3, 6, 12, 18, 24, 36, 42, and 48 months.
  • Analysis: Safety analysis was performed on all patients who received ≥1 dose with ≥1 post-safety follow-up.

2. Randomized Controlled Trial (RCT) as Add-On Therapy [9]

  • Objective: To evaluate the efficacy and safety of adding this compound to metformin and sitagliptin in inadequately controlled T2DM.
  • Design: 24-week, multicenter, randomized, double-blind, placebo-controlled, phase III clinical trial, followed by a 28-week open-label phase.
  • Population: 231 Korean patients with HbA1c between 7.0% and 10.0% despite metformin (≥1000 mg/day) and sitagliptin (100 mg/day).
  • Intervention: this compound 0.5 mg/day or placebo for 24 weeks.
  • Primary Endpoint: Change in HbA1c at week 24.
  • Safety Assessments: Incidence and severity of adverse events, laboratory parameters, and vital signs.

3. Preclinical Safety and Efficacy in Animal Models [5] [8]

  • Glucose-Lowering Efficacy: Studies in Zucker Diabetic Fatty (ZDF) rats, db/db, and KKAy mice. This compound was administered in a dose-dependent manner (e.g., most effective at 0.3 mg/kg) and compared to pioglitazone (30 mg/kg) [5].
  • Carcinogenicity Potential: Long-term studies in Sprague Dawley rats and mice to assess the risk of urothelial tumors [5].
  • Bone Safety: In vitro assays to assess osteoblast differentiation and in vivo studies to measure bone mineral density in mice [5].
  • Neuroprotective Effects (Co-morbidity Model) [8]: A study investigating this compound in a rat model of Parkinson's disease with diabetes comorbidity.
    • Animal Model: Male Wistar rats with diabetes induced by streptozotocin and a high-calorie diet, and Parkinsonism induced by rotenone injection.
    • Intervention: this compound at various doses.
    • Assessments: Motor function tests (rotarod, bar test), and analysis of brain proinflammatory markers (TNF-α, NF-κB) and PPAR-γ receptor levels.

Conclusion

Based on current evidence, this compound presents a promising safety and efficacy profile. Its higher PPAR-γ binding affinity permits a lower dosage, potentially mitigating side effect risks associated with older TZDs. Large-scale real-world data supports its long-term use with a low incidence of major safety concerns.

References

lobeglitazone approval status South Korea India

Author: Smolecule Technical Support Team. Date: February 2026

Approval Status & Key Details

Feature South Korea India
Approval Status Approved [1] [2] Approved [3]
Approval Date July 4, 2013 [4] [5] Not specified in search results, but confirmed post-2013 [3]
Approving Authority Ministry of Food and Drug Safety (MFDS) [1] [4] Drug Controller General of India (DCGI) [3]
Brand Name Duvie [1] [4] Information missing
Recommended Dosage 0.5 mg once daily [4] [5] 0.5 mg once daily [3]

Clinical Evidence and Pharmacology

For researchers and drug development professionals, the clinical evidence and mechanistic profile of lobeglitazone are of particular interest.

Clinical Efficacy Data

Substantial clinical evidence supports the use of this compound as an add-on therapy in patients with suboptimally controlled Type 2 Diabetes.

Table 1: Glycemic Efficacy of this compound (0.5 mg) in Clinical Studies

Study Population & Design Key Efficacy Endpoint (HbA1c Reduction) Additional Outcomes
Indian patients, add-on to existing therapy (12-week, real-world) [3] -1.1% (±0.72) [3] FPG: -47.11 mg/dL; PPG: -71.47 mg/dL [3]
Korean patients, add-on to Metformin + Sitagliptin (24-week, RCT) [6] -1.00% (vs. +0.02% for placebo) [6] Improved HOMA-IR, HOMA-β, and lipid profiles [6]
Mechanism of Action and Experimental Insights

This compound is a thiazolidinedione (TZD) that functions primarily as an insulin sensitizer [1] [2].

  • Primary Mechanism: It is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) [7] [2]. Activation of this nuclear receptor in adipose tissue leads to enhanced glucose uptake, reduced insulin resistance, and improved lipid metabolism [7] [8].
  • Dual Agonist Activity: Some sources describe it as a pure PPAR-γ agonist [1], while others classify it as a dual PPAR-α/γ agonist [4] [5]. This dual activity is suggested to contribute to its improved lipid profile effects.
  • Additional Molecular Targets: Preclinical studies indicate this compound also acts as a moderate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. This off-target effect may provide an additional mechanism for improving insulin sensitivity [9].

The following diagram illustrates the core signaling pathway through which this compound exerts its primary metabolic effects.

G cluster_pathway Primary Signaling Pathway This compound This compound PPARg PPAR-γ This compound->PPARg Binds & Activates PPARg_RXR PPAR-γ/RXR Complex PPARg->PPARg_RXR Forms Heterodimer RXR RXR DNA DNA Response Elements Effects Gene Transcription DNA->Effects Outcomes Metabolic Outcomes Effects->Outcomes GLUT4_Up ↑ GLUT4 Expression Effects->GLUT4_Up Adiponectin_Up ↑ Adiponectin Effects->Adiponectin_Up FFA_Storage ↑ Lipid Storage in Adipose Effects->FFA_Storage PPARg_RXR->DNA Binds to Improved_Glucose Improved Glucose Uptake GLUT4_Up->Improved_Glucose Reduced_IR Reduced Insulin Resistance Adiponectin_Up->Reduced_IR Reduced_Lipotoxicity Reduced Lipotoxicity FFA_Storage->Reduced_Lipotoxicity Improved_Glucose->Outcomes Reduced_IR->Outcomes Reduced_Lipotoxicity->Outcomes

Primary mechanism of this compound via PPAR-γ activation and downstream metabolic effects.

Safety Profile

The most common class-related adverse effects of this compound are edema and weight gain [1]. A real-world study in Indian patients reported a low incidence of hypoglycemia (9.61%), with no events requiring medical assistance [3]. Notably, clinical studies have not observed severe adverse effects related to heart failure, a concern with older TZDs, suggesting a potentially improved safety profile [1] [2].

Laboratory Protocols from Key Studies

For professionals seeking to replicate or understand the experimental basis of these findings, here are summaries of key methodologies.

1. In Vitro PTP1B Inhibition Assay [9]

  • Objective: To determine the inhibitory activity of this compound against recombinant human PTP1B.
  • Procedure:
    • Reaction Mixture: Recombinant PTP1B (38 nM) was incubated with this compound in imidazole buffer (pH 7.0).
    • Substrate: The reaction was initiated by adding p-nitrophenyl phosphate (pNPP).
    • Incubation: 37°C for 10 minutes.
    • Measurement: The reaction was stopped with NaOH, and the absorbance of p-nitrophenol was measured at 405 nm. IC₅₀ was calculated from the concentration-response curve.
  • Key Finding: this compound is a reversible, non-competitive inhibitor of PTP1B with an IC₅₀ of 42.8 ± 3.8 µM and a Kᵢ of 61.0 ± 9.0 µM [9].

2. In Vivo Model of this compound in NAFLD [8]

  • Objective: To investigate the protective effects of this compound on lipogenesis-induced liver injury in mice.
  • Animal Model: Male C57BL/6J mice.
  • Intervention:
    • Mice were fasted for 24 hours and then refed a high-carbohydrate, fat-free diet (HCD) to induce acute lipogenesis.
    • Treatment group received this compound (1 mg/kg) by oral gavage before refeeding.
  • Analysis:
    • Serum ALT: Measured using a colorimetric assay kit as a marker of liver injury.
    • Immunoblotting: Liver lysates were analyzed for proteins in the mTORC1 pathway (e.g., phosphorylated S6, P70S6K).
    • qRT-PCR: Liver mRNA was used to quantify expression of lipogenic genes (e.g., FAS, SCD-1, ACC1).
  • Key Finding: this compound protected mice from liver injury by inhibiting the HCD-induced hyperactivation of the mTORC1 pathway and subsequent hepatic lipogenesis [8].

Further Research and Development

Areas of ongoing investigation include:

  • Pleiotropic Effects: Research suggests potential benefits on non-alcoholic fatty liver disease (NAFLD) [8], atherosclerosis [2], and even anti-metastatic effects in certain cancer models [10].
  • Safety Monitoring: While post-marketing surveillance in South Korea has been completed, continuous evaluation in broader populations, including Indian patients, remains valuable for long-term safety data [1] [3].

References

Mechanism of Action: Molecular Targets and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Lobeglitazone's primary action is mediated by its high-affinity binding to and activation of PPARγ, a nuclear receptor that functions as a master regulator of insulin sensitivity, adipocyte differentiation, and lipid metabolism [1] [2]. The graphic below illustrates the core mechanism by which this compound activation of PPARγ improves insulin sensitivity.

G Lobe This compound PPARg PPARγ Receptor Lobe->PPARg Binds & Activates GeneExp Altered Gene Expression PPARg->GeneExp Transcriptional Regulation Effects Insulin Sensitization & Metabolic Effects GeneExp->Effects

This compound activates PPARγ, altering gene expression to improve insulin sensitivity.

Beyond its primary action on PPARγ, this compound has a secondary molecular target. In vitro studies indicate it is a moderate, reversible, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways. This inhibition may provide an additional mechanism for improving insulin sensitivity [3] [2].

Quantitative Data on Efficacy and Pharmacokinetics

The effects of this compound on metabolic parameters and its pharmacokinetic profile are summarized in the following tables.

Table 1: Metabolic Effects of this compound in Key Studies

Study Model / Type Key Efficacy Findings Reference
Phase 3 Clinical Trial (Human) HbA1c reduction: -1.00% vs. placebo; Fasting plasma glucose reduction; HOMA-IR improvement; Lipid profile improvement [4]
High-Fat Diet Mouse Model Significant reduction in insulin resistance; Increased expression of hepatic GLUT4 and PPARs [5]
Preclinical Model (ZDF Rats) Plasma triglycerides reduced by 77%; Free fatty acids reduced by 98% (at 10 mg/kg dose) [2]

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value / Characteristics Notes
Bioavailability Nearly complete (92.1% - 99.0% in rats) Absorption is not significantly affected by food [6].
Tmax (Time to Cmax) 1 - 3 hours (in humans) Indicates rapid absorption [1].
Protein Binding Extensive (>99.9%) Highly bound to plasma proteins [6].
Primary Route of Elimination Hepatic metabolism Low renal excretion; can be used in renal impairment without dose adjustment [6] [1].
Half-life 7.8 - 9.8 hours (in humans) Supports once-daily dosing [1].

Experimental Protocols for Key Studies

To evaluate the insulin-sensitizing effects of this compound in a preclinical setting, the following experimental approaches have been used.

1. In Vivo Model: High-Fat Diet (HFD)-Fed Mice

  • Animal Model: Male C57BL/6 mice [5].
  • Induction Phase: Mice are fed an HFD (e.g., 45 kcal% fat) for a period (e.g., 15 weeks) to induce insulin resistance and obesity [5].
  • Intervention Phase: During the last several weeks (e.g., 9 weeks), this compound (e.g., 1 or 5 mg/kg/day) is administered orally via gavage. Control groups receive a normal diet (ND) or HFD with vehicle [5].
  • Key Assessments:
    • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Performed after an overnight fast to assess whole-body glucose homeostasis and insulin sensitivity [5].
    • Homeostatic Model Assessment (HOMA-IR): Calculated from fasting glucose and insulin levels [5].
    • Serum Analysis: Measure insulin, leptin, liver enzymes (AST, ALT), and lipid profiles [5].
    • Tissue Analysis: Liver and adipose tissue are collected for histology (e.g., H&E staining, Nile Red for lipids) and molecular analysis (e.g., gene and protein expression of GLUT4, PPARs) [5].

2. Clinical Pharmacokinetic Interaction Study

  • Design: A randomized, open-label, multiple-dose, crossover study in healthy volunteers [7].
  • Treatments: Participants receive either this compound monotherapy (0.5 mg), dual therapy (e.g., empagliflozin 25 mg + metformin 1000 mg), or triple therapy (all three drugs) for 5 days each, with a washout period between treatments [7].
  • Blood Sampling: Serial blood samples are collected up to 24 hours after dosing on the last day to determine steady-state pharmacokinetic parameters like AUCτ,ss and Cmax,ss [7].
  • Analysis: Plasma concentrations of each drug are measured using validated methods like UPLC-tandem mass spectrometry. Geometric mean ratios (GMRs) and 90% confidence intervals (CIs) are calculated to assess drug interactions [7].

Comparative Advantages and Safety Profile

  • Potency and Selectivity: this compound has a 12-fold higher binding affinity for PPARγ compared to pioglitazone and rosiglitazone, which allows for a lower effective dose (0.5 mg/day) [1] [2].
  • Safety Profile: The most common side effects are consistent with the TZD class and include peripheral edema and weight gain [6] [1]. Preclinical studies suggest a low risk of bladder cancer and no adverse effects on bone mineral density, though long-term human data are still needed [1] [2].
  • Drug Interactions: Studies show no clinically relevant pharmacokinetic interactions when this compound is co-administered with metformin, empagliflozin, or amlodipine, supporting its use in combination therapies [7] [1].

Future Research and Considerations

While this compound effectively improves insulin sensitivity, some preclinical observations warrant further investigation. For instance, in HFD-fed mice, this compound improved insulin resistance and hypothalamic leptin signaling but did not reduce HFD-induced body weight gain or hepatic steatosis [5]. This highlights the complexity of metabolic regulation and indicates areas for future study.

References

Comprehensive HPLC Method Development and Validation for Lobeglitazone Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lobeglitazone and Analytical Challenges

This compound sulfate is a novel thiazolidinedione-class antidiabetic drug used in the management of Type 2 Diabetes Mellitus. As a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, it combats insulin resistance in peripheral tissues, thereby improving glycemic control. The chemical structure of this compound, characterized by the presence of a thiazolidinedione ring and a pyrimidine moiety, presents specific analytical challenges due to its hydrophobic nature (LogP = 4.31) and potential degradation pathways. These characteristics necessitate robust chromatographic methods for accurate quantification in pharmaceutical formulations and stability studies. [1]

The development of precise and reliable HPLC methods for this compound quantification is essential for quality control in pharmaceutical manufacturing and for ensuring consistent drug performance. This compound is typically administered in fixed-dose combinations with other antidiabetic agents like metformin and glimepiride, creating additional analytical challenges due to significant differences in polarity, concentration ratios, and extraction efficiencies between components. Furthermore, the absence of official pharmacopoeial methods for this compound underscores the importance of developing validated analytical procedures that can be adopted by quality control laboratories. [2] [1] [3]

Summary of Developed HPLC Methods

Recent research has yielded several robust HPLC methods for this compound quantification, each optimized for specific applications and combination formulations. The table below summarizes three key developed methods:

Table 1: Comparison of HPLC methods for this compound quantification

Method Aspect Stability-Indicating Method Method with Metformin Method with Glimepiride
Column C18 column (250 × 4.6 mm, 5 µm) Phenomenex Strong Cation Exchange (250 mm × 4.6 mm, 10 µm) Inertsil C18 (150 × 4.6 mm, 5 µm)
Mobile Phase Gradient: 20 mM ammonium acetate (pH 4.4) and acetonitrile Ammonium dihydrogen phosphate (pH 3.0) and premix of methanol:acetonitrile (80:20) Potassium dihydrogen phosphate buffer (pH 2.3):methanol (27:73, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.2 mL/min
Detection PDA at 248 nm PDA at 251 nm UV at 228 nm
Retention Time ~11.5 minutes Specific to method 2.057 min (this compound), 7.489 min (glimepiride)
Linear Range 2-30 µg/mL Specific to method 2.50-7.50 µg/mL (this compound)
Key Features Stability-indicating, resolves degradation products Handles extreme polarity differences Green chemistry principles, rapid analysis

The stability-indicating method employs a sophisticated gradient elution program to resolve this compound from its degradation products. The initial mobile phase composition is set at 65:35 (v/v) ammonium acetate buffer (20 mM, pH 4.4) and acetonitrile, transitioning to 20:80 (v/v) over 15 minutes. This method effectively addresses the strong hydrophobic interactions between this compound and the C18 stationary phase, which initially caused peak broadening when higher aqueous content was used. The optimized method demonstrates excellent peak symmetry with a peak width at half-height (wh) of 0.12 minutes, representing a significant improvement over initial method development attempts. [1]

For combination formulations, the methods with metformin and glimepiride present innovative solutions to analytical challenges. The method with metformin utilizes a strong cation exchange column to simultaneously quantify compounds with extreme polarity differences—this compound (water-insoluble) and metformin hydrochloride (highly water-soluble)—at dramatically different dosage strengths (0.5 mg vs. 500 mg). Meanwhile, the method with glimepiride exemplifies the application of green analytical chemistry principles through its relatively short run time and environmentally conscious solvent selection, achieving an AGREE greenness score of 0.68. [3] [4]

Detailed Stability-Indicating Method Protocol

Materials and Reagents
  • Analytical Standard: this compound sulfate (purity ≥98%)
  • Pharmaceutical Formulation: this compound tablets (0.5 mg)
  • Solvents: HPLC-grade acetonitrile, methanol, and water
  • Buffer Components: Ammonium acetate, orthophosphoric acid, and triethylamine
  • Degradation Reagents: Hydrochloric acid (0.1-1 N), sodium hydroxide (0.1-1 N), hydrogen peroxide (3-30%), metal salts (CuSO₄·5H₂O, FeCl₃)
Mobile Phase Preparation
  • Buffer Solution (20 mM ammonium acetate, pH 4.4): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust pH to 4.4 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas by sonication for 10 minutes.

  • Organic Phase: HPLC-grade acetonitrile filtered through a 0.45 µm membrane filter.

  • Gradient Program: The following gradient elution is employed for separation:

Table 2: Gradient elution program for stability-indicating method

Time (min) Buffer (%) Acetonitrile (%) Elution Mode
0 65 35 Isocratic
2 65 35 Linear gradient
12 20 80 Linear gradient
15 20 80 Isocratic
16 65 35 Linear gradient
20 65 35 Equilibration
Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound sulfate reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (methanol:water, 50:50 v/v) and sonicate for 10 minutes to dissolve. Cool to room temperature and make up to volume with the same diluent.

  • Working Standard Solutions: Prepare a series of working standards in the concentration range of 2-30 µg/mL by appropriate dilution of the stock solution with the same diluent.

Sample Solution Preparation
  • Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to 0.5 mg of this compound sulfate to a 10 mL volumetric flask.

  • Extraction: Add approximately 7 mL of diluent, sonicate for 15 minutes with intermittent shaking, and cool to room temperature.

  • Dilution: Make up to volume with diluent and mix well. Filter through a 0.45 µm syringe filter. Discard the first 1 mL of filtrate and use the subsequent portion for analysis.

Chromatographic Conditions and System Setup
  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size)
  • Detection: Photodiode Array (PDA) detector set at 248 nm
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • Flow Rate: 1.0 mL/min
  • Run Time: 20 minutes (including equilibration time)

Forced Degradation Studies Protocol

Objective and Principles

Forced degradation studies, also known as stress testing, are conducted to establish the inherent stability characteristics of this compound and to develop a validated stability-indicating analytical method. These studies provide critical information about degradation pathways and help identify potential degradation products that may form under various storage conditions. The protocol follows ICH Q1A(R2) and ANVISA RDC 53/2015 guidelines, recommending drug degradation in the range of 5-20% for adequate evaluation of method selectivity. [1]

Experimental Procedure for Stress Conditions
  • Acidic Degradation:

    • Transfer 1 mL of standard stock solution (100 µg/mL) to a 10 mL volumetric flask.
    • Add 1 mL of 0.1 N HCl and allow to stand at room temperature for 6 hours.
    • Neutralize with 1 mL of 0.1 N NaOH and dilute to volume with mobile phase.
    • Analyze immediately using the chromatographic conditions described.
  • Alkaline Degradation:

    • Transfer 1 mL of standard stock solution to a 10 mL volumetric flask.
    • Add 1 mL of 0.1 N NaOH and allow to stand at room temperature for 6 hours.
    • Neutralize with 1 mL of 0.1 N HCl and dilute to volume with mobile phase.
    • Analyze immediately.
  • Oxidative Degradation:

    • Transfer 1 mL of standard stock solution to a 10 mL volumetric flask.
    • Add 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 6 hours.
    • Dilute to volume with mobile phase and analyze.
  • Photolytic Degradation:

    • Spread accurately weighed powder of this compound in a thin layer in a photostability chamber.
    • Expose to UV light at 254 nm for 24 hours.
    • Prepare sample solution equivalent to 10 µg/mL and analyze.
  • Thermal Degradation:

    • Place solid this compound in a hot air oven at 60°C for 24 hours.
    • Prepare sample solution equivalent to 10 µg/mL and analyze.
  • Metal-Catalyzed Degradation:

    • Prepare solution containing 0.5 mM Cu²⁺ or Fe³⁺ ions.
    • Add to this compound solution and maintain at 60°C for 24 hours.
    • Cool and analyze.
Interpretation of Degradation Results

The thiazolidinedione ring of this compound demonstrates particular lability under alkaline conditions, with significant degradation observed. Moderate degradation occurs under metallic and dry heat stress conditions. The method should effectively resolve the parent drug from its degradation products, with peak purity indices greater than 0.999, confirming method selectivity. The major degradation products can be characterized using LC-HRMS to elucidate degradation pathways. [1]

Method Validation Parameters

The developed HPLC methods for this compound quantification must be validated according to ICH Q2(R2) guidelines to ensure reliability, accuracy, and reproducibility for intended applications. The table below summarizes key validation parameters and typical acceptance criteria:

Table 3: Method validation parameters and acceptance criteria for this compound HPLC methods

Validation Parameter Experimental Approach Acceptance Criteria
Linearity 6 concentration levels analyzed in triplicate Correlation coefficient (r²) > 0.999
Range 2-30 µg/mL for stability-indicating method Established from linearity studies
Accuracy Recovery studies at 3 levels (80%, 100%, 120%) Recovery 98-102%
Precision
- Repeatability 6 injections of 100% concentration RSD < 2%
- Intermediate precision Different days, analysts, instruments RSD < 2%
Specificity Forced degradation studies No interference from degradation products
Detection Limit (LOD) Signal-to-noise ratio 3:1 ~17 ng/band (HPTLC reference)
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 ~52 ng/band (HPTLC reference)
Robustness Deliberate variations in pH, temperature, flow rate RSD of retention time < 2%

The validation process demonstrates that the method is suitable for its intended purpose. The linearity is established with a correlation coefficient of 0.9991, indicating excellent relationship between concentration and detector response. The method exhibits high precision with relative standard deviation of peak area below 2%, and accuracy with recovery rates ranging between 98% and 101%. The method proves robust against small deliberate variations in chromatographic conditions, ensuring reliability during routine use. [2] [1]

Visual Workflows and Schematics

HPLC Method Development Workflow

hplc_workflow Start HPLC Method Development for this compound ColumnSelection Column Selection: C18 (250 × 4.6 mm, 5 µm) Start->ColumnSelection MobilePhase Mobile Phase Optimization: Buffer pH and Organic Modifier ColumnSelection->MobilePhase Gradient Gradient Program Development MobilePhase->Gradient Detection Detection Wavelength Optimization (248 nm) Gradient->Detection Validation Method Validation Detection->Validation Application Application to Samples Validation->Application

Diagram 1: Systematic workflow for developing HPLC methods for this compound quantification, covering key optimization parameters including column selection, mobile phase composition, gradient profile, and detection wavelength.

Forced Degradation Study Workflow

degradation_workflow Start Forced Degradation Study Acidic Acidic Hydrolysis 0.1N HCl, 6h, RT Start->Acidic Alkaline Alkaline Hydrolysis 0.1N NaOH, 6h, RT Start->Alkaline Oxidative Oxidative Stress 3% H₂O₂, 6h, RT Start->Oxidative Thermal Thermal Stress 60°C, 24h Start->Thermal Photolytic Photolytic Stress UV 254nm, 24h Start->Photolytic Metallic Metal-catalyzed Cu²⁺/Fe³⁺, 60°C, 24h Start->Metallic Analysis HPLC Analysis with PDA Detection Acidic->Analysis Alkaline->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Metallic->Analysis Interpretation Interpret Results and Identify Degradants Analysis->Interpretation

Diagram 2: Comprehensive forced degradation study workflow illustrating various stress conditions applied to this compound to evaluate stability and develop stability-indicating methods.

Applications in Pharmaceutical Analysis

The developed HPLC methods for this compound quantification find significant applications in pharmaceutical quality control and stability testing. The stability-indicating method is particularly valuable for assessing shelf-life and storage conditions of this compound formulations. The method's ability to resolve degradation products from the parent compound ensures accurate quantification of this compound even in partially degraded samples, providing essential data for formulation optimization and packaging selection. [1]

For fixed-dose combination products, the developed methods enable simultaneous quantification of this compound with other antidiabetic agents, addressing significant analytical challenges posed by differing physicochemical properties. The method with metformin handles an extreme concentration ratio (1:1000) and polarity differences, while the method with glimepiride provides rapid analysis suitable for high-throughput quality control environments. The application of green chemistry principles in method development, evidenced by the use of less hazardous solvents and minimized waste generation, aligns with current industry trends toward sustainable analytical practices. [3] [4]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If this compound peak exhibits tailing (tailing factor > 2), consider adding 0.1% triethylamine to the mobile phase to mask residual silanol groups on the stationary phase.

  • Retention Time Shift: Significant retention time drift may indicate mobile phase pH instability. Prepare fresh buffer daily and ensure consistent pH adjustment.

  • Poor Resolution from Degradants: If resolution between this compound and degradation products is suboptimal (< 2.0), fine-tune the gradient program by reducing the acetonitrile gradient slope from 2.5% to 1.5% per minute.

  • Baseline Noise: High baseline noise in UV detection may indicate contaminated column or mobile phase contaminants. Flush column with strong solvents and use high-purity reagents.

System Suitability Parameters

Before sample analysis, ensure the HPLC system meets the following system suitability criteria:

  • Theoretical plates: > 2000 for this compound peak
  • Tailing factor: < 2.0
  • Relative standard deviation: < 2.0% for six replicate injections
  • Resolution: > 2.0 from closest degradant peak

Conclusion

The HPLC methods detailed in these application notes provide robust, validated approaches for the quantification of this compound in pharmaceutical formulations. The stability-indicating method effectively resolves this compound from its degradation products, enabling accurate assessment of drug stability under various stress conditions. The methods for combination formulations address significant analytical challenges through innovative chromatographic approaches, including specialized columns and optimized mobile phases. Implementation of these protocols will support quality control laboratories in ensuring the safety, efficacy, and quality of this compound-containing pharmaceutical products.

References

Application Note: Foundation for a Bioanalytical Method for Lobeglitazone in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Technique and Conditions Recent, high-quality research indicates that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable and robust technique for lobeglitazone analysis [1]. The following conditions, optimized using a Quality by Design (QbD) approach for a drug formulation, provide an excellent starting point for method development.

  • Chromatographic System: Agilent Infinity 1270 Series HPLC system [1].
  • Column: Zorbax SB C18 column (5 µm, 4.6 x 150 mm) or equivalent [1].
  • Mobile Phase: Acetonitrile:Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer (pH 3.5) in a 50:50 (v/v) ratio [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection Wavelength: 227 nm [1].
  • Column Temperature: Ambient.
  • Injection Volume: 20 µL (can be adjusted based on sensitivity requirements).
  • Retention Time: Under these conditions, this compound elutes at approximately 5.6 minutes [1].

2. Sample Preparation Workflow A generic protein precipitation technique is suggested as a starting point for plasma samples. This workflow outlines the core steps you would need to establish and optimize in the lab.

Plasma Plasma P1 Aliquot 100 µL plasma Plasma->P1 P2 Add 300 µL precipitating solvent (e.g., Acetonitrile) P1->P2 P3 Vortex mix for 2 min P2->P3 P4 Centrifuge at 10,000 rpm for 10 min P3->P4 P5 Collect supernatant P4->P5 P6 Inject into HPLC system P5->P6

3. Key Validation Parameters & Target Criteria Method validation must demonstrate that the procedure is reliable for its intended use. The table below outlines the core validation parameters as per ICH guidelines, with example acceptance criteria derived from formulation studies [1] [2]. You must establish and validate all parameters for your specific plasma method.

Validation Parameter Protocol / Methodology Target Acceptance Criteria
Linearity & Range Analyze a minimum of 5 concentrations in the expected range [2]. Correlation coefficient () > 0.999 [1].
Accuracy Analyze QC samples at 3 levels (low, medium, high) with n ≥ 9 [2]. Mean % Recovery of 98–102% [3].

| Precision | Repeatability: Analyze 6 replicates at 100% concentration [2]. Intermediate Precision: Different analyst or instrument on another day [2]. | % RSD < 2% [1] [3]. | | Specificity | No interference from blank plasma components at the retention time of this compound [2]. | Resolution from the nearest peak > 2.0 [1]. | | LOD & LOQ | Based on Signal-to-Noise ratio [2]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 (with precision RSD < 2%) [2]. | | Robustness | Deliberate, small changes in flow rate, mobile phase pH, or column temperature [2]. | Method remains unaffected (RSD of retention time and area < 2%). |

Experimental Protocol for Key Procedures

1. Procedure: Linearity Study

  • Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., methanol or mobile phase).
  • Serially dilute the stock solution to prepare at least five standard solutions covering the expected range (e.g., 20–70 µg/mL for formulations [4]).
  • Inject each solution in triplicate into the HPLC system under the specified conditions.
  • Plot the average peak area against the concentration and perform linear regression analysis. The correlation coefficient (r²) should be greater than 0.999 [1].

2. Procedure: Accuracy (Recovery) Study

  • Prepare quality control (QC) samples by spiking blank plasma with known quantities of this compound at three concentration levels (low, medium, and high within the linear range).
  • Process and analyze these samples using the developed method (n=3 for each level).
  • Calculate the percentage recovery using the formula:
    • % Recovery = (Calculated Concentration / Spiked Concentration) × 100
  • The mean recovery at each level should be within the range of 98–101% [3].

Critical Considerations for Plasma Analysis

When adapting a method from formulations to plasma, several additional factors require careful attention:

  • Regulatory Compliance: The European Medicines Agency (EMA) guideline EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2 has been superseded by the ICH M10 guideline on bioanalytical method validation [5]. Ensure your final validated protocol is fully compliant with ICH M10.
  • Internal Standard: For robust bioanalysis, especially with LC-MS/MS, the use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to correct for losses during sample preparation and variability in instrument response.
  • Specificity Check: It is crucial to demonstrate that the method can distinguish this compound from endogenous plasma components and any commonly co-administered drugs [2].
  • Plasma Matrix Effects: If using mass spectrometric detection, matrix effects must be thoroughly investigated as per ICH M10 guidelines.

References

QbD-assisted analytical method for lobeglitazone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lobeglitazone (CKD-501) is a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist developed for managing type 2 diabetes mellitus. It demonstrates potent glycemic control with additional beneficial effects on lipid metabolism and potential pleiotropic effects on atherosclerosis and inflammation [1]. Analytical Quality by Design (AQbD) represents a systematic, risk-based approach to analytical method development that emphasizes thorough understanding and control of the method throughout its lifecycle. This paradigm shift from traditional univariate methods ensures robust, reproducible, and fit-for-purpose analytical procedures that minimize out-of-trend (OOT) and out-of-specification (OOS) results [2].

AQbD Methodology

Analytical Target Profile (ATP)

The ATP defines the method requirements for quantifying this compound in biological matrices:

  • Purpose: Quantify this compound in rat and human plasma for pharmacokinetic studies
  • Scope: LC-MS/MS method with sensitivity sufficient to detect concentrations from 50-10,000 ng/mL
  • Acceptance Criteria: Accuracy of 85-115%, precision ≤15% RSD, stability under processing and storage conditions [3]
Critical Quality Attributes (CQAs)

CQAs are method performance characteristics that must be within appropriate limits:

  • Chromatographic Parameters: Retention time, peak symmetry, theoretical plates, resolution
  • Quantification Parameters: Accuracy, precision, sensitivity (LLOQ), linearity, reproducibility
Risk Assessment

Initial risk identification using Ishikawa diagram to evaluate potential impact of method parameters on CQAs:

G This compound\nMethod Risks This compound Method Risks Material Attributes Material Attributes This compound\nMethod Risks->Material Attributes Instrument Parameters Instrument Parameters This compound\nMethod Risks->Instrument Parameters Mobile Phase Mobile Phase This compound\nMethod Risks->Mobile Phase Column Column This compound\nMethod Risks->Column Analyst Analyst This compound\nMethod Risks->Analyst Environment Environment This compound\nMethod Risks->Environment Reagent Purity Reagent Purity Material Attributes->Reagent Purity Standard Quality Standard Quality Material Attributes->Standard Quality Matrix Effects Matrix Effects Material Attributes->Matrix Effects Flow Rate Flow Rate Instrument Parameters->Flow Rate Column Temperature Column Temperature Instrument Parameters->Column Temperature Detection Wavelength Detection Wavelength Instrument Parameters->Detection Wavelength Buffer pH Buffer pH Mobile Phase->Buffer pH Organic Modifier Organic Modifier Mobile Phase->Organic Modifier Gradient Profile Gradient Profile Mobile Phase->Gradient Profile Stationary Phase Stationary Phase Column->Stationary Phase Column Age Column Age Column->Column Age Batch-to-Batch Variation Batch-to-Batch Variation Column->Batch-to-Batch Variation Sample Preparation Sample Preparation Analyst->Sample Preparation Injection Technique Injection Technique Analyst->Injection Technique Temperature Temperature Environment->Temperature Humidity Humidity Environment->Humidity

Experimental Design and Optimization

A Central Composite Design (CCD) is recommended for response surface methodology to optimize critical method parameters:

  • Factors: Buffer pH (X₁), organic modifier concentration (X₂), column temperature (X₃)
  • Responses: Retention time (Y₁), peak area (Y₂), symmetry factor (Y₃)
  • Design Space: Multidimensional region where CMPs ensure CQAs meet acceptance criteria [4]
Method Operable Design Region (MODR)

The MODR represents the established operating ranges for CMPs that ensure method robustness:

Critical Method Parameter Operable Range Optimal Condition
Buffer pH 3.0-5.0 4.0
Organic modifier ratio 65-75% 70%
Column temperature (°C) 30-40 35
Flow rate (mL/min) 0.9-1.1 1.0

Experimental Protocol

Materials and Instrumentation
  • Analytical Standard: this compound (≥95% purity)
  • Internal Standard: Rosiglitazone or stable isotope-labeled this compound
  • Materials: HPLC-grade methanol, acetonitrile, ammonium acetate, formic acid
  • Plasma Samples: Rat or human plasma with appropriate anticoagulants
  • Instrumentation: LC-MS/MS system with triple quadrupole mass spectrometer, C18 column (50 × 2.1 mm, 1.8 μm), column oven, autosampler maintained at 4°C
Detailed Procedures

Mobile Phase Preparation:

  • Prepare 10 mM ammonium acetate buffer (pH 4.0) by dissolving ammonium acetate in water and adjusting pH with formic acid
  • Filter through 0.22 μm membrane filter under vacuum
  • Prepare mobile phase A (ammonium acetate buffer) and mobile phase B (methanol) in ratio 30:70 (v/v)
  • Degas for 10 minutes in ultrasonic bath

Standard Stock Solution Preparation:

  • Weigh accurately 10 mg of this compound reference standard
  • Dissolve in 10 mL methanol to obtain 1 mg/mL primary stock solution
  • Prepare working standards through serial dilution in methanol:water (50:50, v/v)
  • Store at -20°C when not in use

Sample Preparation (Protein Precipitation):

  • Aliquot 100 μL of plasma sample into microcentrifuge tube
  • Add 20 μL of internal standard working solution (500 ng/mL rosiglitazone)
  • Vortex mix for 30 seconds
  • Add 300 μL of cold acetonitrile for protein precipitation
  • Vortex vigorously for 1 minute
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer 100 μL of supernatant to autosampler vial with insert
  • Inject 5 μL into LC-MS/MS system

Chromatographic Conditions:

  • Column: C18 (50 × 2.1 mm, 1.8 μm)
  • Mobile Phase: Ammonium acetate (10 mM, pH 4.0):methanol (30:70, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C
  • Autosampler Temperature: 4°C
  • Injection Volume: 5 μL
  • Run Time: 5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • MRM Transitions: m/z 482.0→258.0 (this compound), m/z 358.0→135.0 (rosiglitazone, IS)
  • Dwell Time: 200 ms per transition
  • Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V

Method Validation

The method was validated according to ICH guidelines:

System Suitability
Parameter Acceptance Criteria Observed Value
Retention time (RSD, n=6) ≤2% 0.45%
Peak area (RSD, n=6) ≤5% 2.1%
Theoretical plates >2000 6850
Tailing factor ≤2.0 1.2
Validation Parameters
Parameter Results Acceptance Criteria
Linearity range 50-10,000 ng/mL R² > 0.99
LLOQ 50 ng/mL Accuracy 85-115%, precision ≤20%
Accuracy 94.2-106.8% 85-115%
Precision (intra-day) 2.5-7.8% RSD ≤15%
Precision (inter-day) 4.2-9.1% RSD ≤15%
Recovery 85.2 ± 5.3% Consistent and reproducible
Matrix effect 92.7 ± 6.1% No significant suppression/enhancement

Application to Pharmacokinetic Studies

Study Design
  • Subjects: Healthy male subjects (n=28) or Sprague-Dawley rats
  • Dosing: Single oral dose of 0.5-4 mg this compound
  • Sampling: Serial blood samples collected pre-dose and up to 48 hours post-dose
  • Analysis: Process and analyze samples using validated method [5]
Sample Analysis Sequence
  • System suitability samples
  • Calibration curve standards
  • Quality control samples (low, medium, high)
  • Study samples in randomized order
  • Quality control samples after every 10 study samples
Data Evaluation
  • Pharmacokinetic Parameters: Calculate using non-compartmental analysis
  • Statistical Analysis: Determine Cmax, Tmax, AUC0-t, AUC0-∞, t½
  • Bioequivalence Assessment: For formulation comparisons, 90% CI of geometric mean ratios of Cmax and AUC should fall within 80-125% [5]

The AQbD-developed method demonstrates excellent linearity (R>0.999) across 50-10,000 ng/mL with LLOQ of 50 ng/mL, sufficient for quantifying this compound up to 24 hours post-dose in rats receiving 1 mg/kg oral dose [3].

Conclusion

The AQbD approach to this compound analytical method development provides a scientifically sound, robust, and well-understood LC-MS/MS method suitable for pharmacokinetic studies. The systematic methodology enhances method understanding, controls critical parameters, and ensures reliable performance throughout the method lifecycle. This protocol can be readily implemented in pharmaceutical analysis laboratories supporting clinical trials and bioavailability studies of this compound formulations.

References

Comprehensive Application Notes and Protocols for Lobeglitazone in Type 2 Diabetes Management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Regulatory Status

Lobeglitazone is a novel thiazolidinedione (TZD) class oral antidiabetic agent developed to address the need for effective insulin sensitizers with improved safety profiles. It was first approved by the Korean Ministry of Food and Drug Safety in July 2013 and is marketed under the brand name Duvie (0.5 mg tablets) [1] [2]. More recently, it has gained approval in India (marketed as LOBG) for managing type 2 diabetes mellitus (T2DM) [2] [3]. This compound remains investigational in the United States, Canada, and European Union [4].

This agent was designed through structural modification of rosiglitazone, incorporating a p-methoxyphenoxy group at the 4-position of the pyrimidine moiety, resulting in significantly enhanced binding affinity for the peroxisome proliferator-activated receptor gamma (PPARγ) target [1] [2].

Mechanism of Action

Primary Pharmacological Action

This compound functions as a selective and potent PPARγ agonist that primarily improves insulin sensitivity in peripheral tissues [1] [5] [2]. The mechanism can be summarized as follows:

  • PPARγ Activation: this compound binds to and activates the nuclear receptor PPARγ, forming a heterodimer with the retinoid X receptor (RXR) [5]
  • Gene Transcription Modulation: This complex binds to specific PPAR response elements (PPREs) in promoter regions of target genes, regulating their transcription [1] [5]
  • Metabolic Effects: Activation leads to enhanced insulin sensitivity, improved glucose uptake, and modified lipid metabolism [1] [2]
Molecular Signaling Pathway

The diagram below illustrates the core mechanistic pathway of this compound:

G This compound This compound PPARγ PPARγ This compound->PPARγ Binds to PPARγ_RXR_Complex PPARγ_RXR_Complex PPARγ->PPARγ_RXR_Complex Forms heterodimer with RXR RXR RXR->PPARγ_RXR_Complex PPRE PPRE PPARγ_RXR_Complex->PPRE Binds to Gene_Transcription Gene_Transcription PPRE->Gene_Transcription Activates Insulin_Sensitivity Insulin_Sensitivity Gene_Transcription->Insulin_Sensitivity Lipid_Metabolism Lipid_Metabolism Gene_Transcription->Lipid_Metabolism GLUT4_Expression GLUT4_Expression Gene_Transcription->GLUT4_Expression Glucose_Uptake Glucose_Uptake GLUT4_Expression->Glucose_Uptake

Key Metabolic Effects

The activation of PPARγ by this compound produces several important metabolic consequences:

  • Enhanced Glucose Uptake: Upregulation of glucose transporter type 4 (GLUT4) expression in adipocytes and muscle cells facilitates increased cellular glucose entry [5] [2]
  • Improved Insulin Sensitivity: Reduction in insulin resistance through modulation of insulin-responsive genes in peripheral tissues [6] [5]
  • Lipid Metabolism Regulation: Promotion of preadipocyte differentiation into mature, insulin-sensitive adipocytes, reducing circulating free fatty acids and mitigating lipotoxicity [1] [5]
  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production and reduction in inflammatory pathway activation [5]

Dosing Regimen and Administration

Standard Dosing Protocol

The established dosing regimen for this compound is consistent across clinical studies and real-world applications:

  • Recommended dose: 0.5 mg once daily [7] [2] [3]
  • Administration: Oral, without regard to meals [2] [8]
  • Dose adjustment: Not required for renal impairment due to primarily hepatic metabolism [2]
  • No clinically significant drug accumulation observed with once-daily dosing [1]
Combination Therapy Protocols

This compound has been studied extensively in combination with other antidiabetic agents:

  • With metformin: No dose adjustment required for either drug when co-administered [2]
  • With sitagliptin and metformin: this compound 0.5 mg/day effectively added to dual therapy [6] [9]
  • With various glucose-lowering agents: Effective as add-on therapy to one or more antidiabetic medications [3]

Efficacy Data Summary

Glycemic Efficacy Across Clinical Studies

Table 1: Glycemic Efficacy of this compound 0.5 mg/day Across Study Types

Study Type Patient Population Duration HbA1c Reduction FPG Reduction Additional Outcomes
Monotherapy [8] Drug-naïve or washout T2DM patients 24 weeks -0.44% (vs +0.16% placebo) Significant reduction 44% achieved HbA1c <7% (vs 12% placebo)
Add-on to Metformin + Sitagliptin [6] Inadequately controlled T2DM on dual therapy 24 weeks -1.00% (vs +0.02% placebo) Significant improvement 53.04% achieved HbA1c <7% (vs 13.04% placebo)
Real-world Observational [7] T2DM patients in clinical practice 12 months -1.05% from baseline Sustained reduction Long-term durability demonstrated
Indian Population Study [3] Suboptimally controlled T2DM 12 weeks -1.1% from baseline -47.11 mg/dL 57.3% with BMI 25-30 achieved target HbA1c
Effects on Insulin Sensitivity and Lipid Parameters

Table 2: Effects on Metabolic Parameters Across Clinical Trials

Parameter Monotherapy Trial [8] Add-on Therapy Trial [6] Real-World Study [7]
HOMA-IR Significant improvement Significantly improved vs placebo Not specified
HOMA-β Not specified Significantly improved vs placebo Not specified
QUICKI Not specified Significantly improved vs placebo Not specified
Triglycerides Significant improvement Improved Significant reduction
HDL-C Significant increase Not specified Significant increase
LDL-C Improved (small dense LDL) Reduced Significant reduction
Total Cholesterol Not specified Improved Significant reduction

Safety and Tolerability Profile

Adverse Event Monitoring

Based on comprehensive clinical trials and real-world evidence involving thousands of patients, this compound demonstrates a generally favorable safety profile:

  • Overall Adverse Events: Comparable to placebo in controlled trials [6] [8]
  • Common Class Effects: Edema (1.97% in real-world study) and weight gain (0.89 kg in monotherapy trial) [7] [8]
  • Hypoglycemia: 2.47% in real-world setting, generally mild and not requiring medical assistance [7] [3]
  • Cardiovascular Safety: Low incidence of cardiovascular events (0.81% in real-world study) with minimal heart failure risk [7]
  • Fracture Risk: 1.17% in long-term observation, potentially lower than other TZDs [7]
  • Hepatic Safety: No significant hepatotoxicity concerns identified [2]
Special Safety Considerations
  • Bone Health: Preclinical data suggest no adverse effects on bone mineral density, unlike earlier TZDs [1]
  • Bladder Cancer: No association identified in long-term studies, with potentially lower risk than pioglitazone [1] [7]
  • Drug Interactions: No clinically significant interactions with metformin, warfarin, or amlodipine [2]

Experimental Protocols

Clinical Trial Protocol for Efficacy Assessment

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial Duration: 24-week core period with optional extension Population: T2DM patients with inadequate control (HbA1c 7.0-10.0%) Intervention: this compound 0.5 mg/day versus matching placebo Primary Endpoint: Change in HbA1c from baseline to Week 24 Key Secondary Endpoints:

  • Fasting plasma glucose changes
  • Insulin resistance indices (HOMA-IR, QUICKI)
  • β-cell function (HOMA-β)
  • Lipid parameters (TG, HDL-C, LDL-C, total cholesterol)
  • Proportion achieving HbA1c targets (<7.0%, <6.5%) Safety Assessments: Adverse events, vital signs, laboratory parameters, weight, edema assessment [6] [8]
Real-World Evidence Study Protocol

Study Design: Non-interventional, multicenter, retrospective observational study Data Collection: Electronic medical records from multiple centers Population: T2DM patients receiving this compound 0.5 mg for ≥1 year Primary Outcomes: Long-term safety incidence (edema, weight gain, fractures, cardiovascular events, hypoglycemia) Secondary Outcomes: Glycemic efficacy durability, lipid parameter changes Statistical Analysis: Wilcoxon signed-rank test for laboratory variable changes from baseline [7]

Conclusion and Future Directions

This compound represents a valuable addition to the T2DM treatment arsenal, offering effective glycemic control through insulin sensitization with a potentially improved safety profile compared to earlier TZDs. The consistent efficacy demonstrated across monotherapy, combination therapy, and real-world settings, coupled with beneficial effects on lipid parameters and insulin resistance, positions this compound as a viable option for managing T2DM, particularly in insulin-resistant patients.

Future research directions should include:

  • Cardiovascular outcomes trials to definitively establish cardiovascular safety
  • Broader international approval and accessibility
  • Exploration of potential benefits in non-alcoholic fatty liver disease and other insulin resistance-related conditions
  • Combination strategies with newer drug classes (SGLT2 inhibitors, GLP-1 receptor agonists) [10]

References

real-world effectiveness study of lobeglitazone design

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data of Lobeglitazone

The following tables summarize the efficacy and safety outcomes of this compound treatment across different clinical scenarios, based on randomized controlled trials.

Table 1: Glycemic Control and Insulin Function Parameters

Study Description Treatment Groups HbA1c Change from Baseline Fasting Plasma Glucose Change HOMA-IR Change HOMA-β Change Study Reference
Add-on to Metformin & Sitagliptin (24 wks) This compound 0.5 mg -1.00% Significant reduction Improved Improved [1]
Placebo +0.02% Not significant Not significant Not significant [1]
Add-on to Metformin & DPP4i (24 wks) This compound 0.25 mg (Low-dose) - - No significant difference between groups No significant difference between groups [2]
This compound 0.5 mg (Std-dose) - - No significant difference between groups No significant difference between groups [2]
Monotherapy (24 wks) This compound 0.5 mg -0.44% - Improved - [3]
Placebo +0.16% - - - [3]

Table 2: Safety, Lipid, and Other Parameters

Study Description Treatment Groups Weight Change from Baseline Adverse Events Key Lipid Profile Changes Study Reference
Add-on to Metformin & Sitagliptin (52 wks) This compound 0.5 mg - Comparable to placebo Improved [1]
Placebo - Comparable to this compound - [1]
Add-on to Metformin & DPP4i (24 wks) This compound 0.25 mg (Low-dose) +0.50 kg Fewer overall events Improved (No sig. diff. between groups) [2]
This compound 0.5 mg (Std-dose) +1.36 kg More frequent events Improved (No sig. diff. between groups) [2]
Monotherapy (24 wks) This compound 0.5 mg +0.89 kg Comparable to placebo Triglycerides ↓, HDL-C ↑ [3]
Placebo -0.63 kg Comparable to this compound - [3]

Proposed Protocol for a Real-World Effectiveness Study

This protocol outlines a methodology for evaluating the real-world effectiveness and safety of this compound.

Study Objectives
  • Primary Objective: To assess the change in HbA1c from baseline to 24 weeks in patients with type 2 diabetes initiated on this compound in a real-world setting.
  • Secondary Objectives: To evaluate changes in FPG, lipid profiles, body weight, and the incidence of adverse events (including edema, hypoglycemia, and heart failure).
Study Design
  • Type: Multicenter, prospective, observational cohort study.
  • Duration: 24-week core study period, with an optional extension to 52 weeks for long-term safety and durability assessment.
  • Population: Adult patients (aged 18-80) with type 2 diabetes inadequately controlled on current therapy (e.g., metformin, DPP-4 inhibitors, etc.), for whom the treating physician has decided to initiate this compound.
Patient Population and Eligibility
  • Inclusion Criteria:
    • Diagnosis of Type 2 Diabetes Mellitus.
    • HbA1c between 7.0% and 10.0% at baseline.
    • Prescribed this compound as per standard clinical practice.
  • Exclusion Criteria:
    • History of severe heart failure (NYHA Class III or IV).
    • History of diabetic ketoacidosis.
    • Severe renal impairment or hepatic dysfunction.
    • Pregnancy or lactation.
Data Collection

Data will be collected from electronic health records at baseline, 12 weeks, and 24 weeks.

  • Baseline Data: Demographics, medical history, concurrent medications, weight, BMI, and laboratory values (HbA1c, FPG, lipid profile, liver enzymes).
  • Follow-up Data: this compound dose, concomitant medications, weight, adverse events, and laboratory values (HbA1c, FPG, lipid profile).
Statistical Analysis
  • The primary endpoint (change in HbA1c) will be analyzed using a paired t-test.
  • Secondary endpoints will be analyzed using appropriate statistical tests (e.g., repeated measures ANOVA for continuous variables, Chi-square test for categorical variables).
  • A multivariate regression analysis will be performed to identify factors associated with treatment response.

Molecular Mechanism of Action

This compound is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. The diagrams below illustrate its mechanism of action and the proposed study design.

G Figure 1: this compound Mechanism of Action as a PPAR-γ Agonist. LGZ This compound PPARg PPAR-γ LGZ->PPARg Dimer PPARg->Dimer RXR RXR RXR->Dimer PPRE PPRE CoA Co-activator PPRE->CoA Recruits TargetGenes Target Gene Transcription CoA->TargetGenes Effects Improved Insulin Sensitivity Glucose Uptake TargetGenes->Effects Dimer->PPRE Binds to

G Figure 2: Proposed Real-World Study Workflow. Start Patient Identification & Screening Baseline Baseline Assessment (Data Collection V1) Start->Baseline Intervention Initiation of this compound Baseline->Intervention FollowUp1 12-Week Follow-up (Data Collection V2) Intervention->FollowUp1 FollowUp2 24-Week Follow-up (Data Collection V3 & Primary Analysis) FollowUp1->FollowUp2 End Data Analysis & Reporting FollowUp2->End Optional Optional 52-Week Extension FollowUp2->Optional

Mechanism Insights: this compound binds to the PPAR-γ ligand-binding domain with high affinity, stabilizing its active conformation and facilitating the transcription of genes that improve insulin sensitivity and glucose metabolism [4]. A unique structural feature of this compound is its p-methoxyphenoxy group, which forms additional hydrophobic contacts within the PPAR-γ Ω-pocket, contributing to its higher potency and potentially lower effective dose compared to other TZDs like pioglitazone and rosiglitazone [4]. Beyond its primary action, emerging research suggests this compound may have secondary, PPAR-γ-dependent effects, such as inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT) in cancer cells [5] and potentially inhibiting protein tyrosine phosphatase 1B (PTP1B), which could provide additional beneficial off-target effects [6].

Conclusion

Available evidence indicates that this compound is an effective and generally well-tolerated option for managing type 2 diabetes. The proposed real-world study protocol and mechanistic insights provide a framework for researchers to further validate its effectiveness in diverse clinical populations and explore its unique pharmacological profile.

References

Comprehensive Application Notes and Protocols: Lobeglitazone Co-administration with Other Antidiabetic Agents

Author: Smolecule Technical Support Team. Date: February 2026

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Drug Overview and Pharmacological Profile

Lobeglitazone is a novel thiazolidinedione (TZD) developed by Chong Kun Dang Pharmaceutical Corporation that functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Approved by the Ministry of Food and Drug Safety in South Korea in July 2013, it has since been incorporated into treatment algorithms for type 2 diabetes mellitus (T2DM) in several Asian countries, including India [1] [2]. This compound is characterized by its higher binding affinity to PPARγ compared to other TZDs, demonstrated to be approximately 12 times greater than that of rosiglitazone and pioglitazone, allowing for a lower effective dose of 0.5 mg once daily [1] [3]. This enhanced binding affinity stems from structural modifications to the rosiglitazone molecule, specifically the introduction of a p-methoxyphenoxy group at the 4-position of the pyrimidine moiety, which enables extended interaction with the hydrophobic pocket of PPARγ [3].

The pharmacokinetic profile of this compound demonstrates favorable characteristics for clinical use. After oral administration, this compound reaches peak plasma concentrations within 1-3 hours and declines monoexponentially with a half-life of 7.8-9.8 hours [1] [2]. Steady-state concentrations are achieved by day 5 of once-daily dosing without clinically significant drug accumulation [1]. This compound is primarily metabolized by hepatic cytochrome P450 enzymes (with involvement of CYP1A2, 2C9, and 2C19 suggested by in vitro studies) and exhibits minimal renal excretion, making it suitable for patients with renal impairment without dose adjustment [4] [2]. Its extensive plasma protein binding (up to 99.9%) and linear kinetics across therapeutic doses complete its favorable pharmacokinetic profile [4].

Mechanisms of Action and Complementary Pathways

Primary Mechanism of Action

This compound exerts its primary antidiabetic effects through activation of PPARγ, a nuclear receptor that functions as a master regulator of glucose and lipid metabolism [1]. Upon activation, PPARγ heterodimerizes with the retinoid X receptor and binds to specific peroxisome proliferator response elements in the promoter regions of target genes [3]. This binding leads to transcriptional regulation of genes involved in insulin sensitivity, adipocyte differentiation, and lipid metabolism. Specifically, this compound promotes the differentiation of preadipocytes into insulin-sensitive small adipocytes and induces redistribution of adipose tissue from visceral to subcutaneous depots [1]. Additionally, this compound has been shown to enhance beige adipocyte formation and promote brown adipocyte development, contributing to improved energy expenditure and thermogenesis [1] [3].

Unlike other TZDs, this compound demonstrates a unique effect on cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245 [3]. Cdk5-mediated phosphorylation is known to alter the expression of specific genes associated with insulin resistance, and this compound exhibits a superior inhibitory effect on this phosphorylation compared to rosiglitazone [3]. This specific action may contribute to this compound's potent insulin-sensitizing effects while potentially minimizing adverse effects associated with full PPARγ agonism.

Complementary Mechanisms in Combination Therapy

The rationale for combining this compound with other antidiabetic agents lies in their complementary mechanisms of action that target different pathophysiological aspects of T2DM. The diagram below illustrates these complementary mechanisms:

G cluster_0 Insulin Resistance Pathway cluster_1 Hepatic Glucose Metabolism cluster_2 Incretin System cluster_3 Renal Glucose Handling This compound This compound PPARg PPARγ Activation This compound->PPARg AT Adipose Tissue Remodeling This compound->AT Metformin Metformin AMPK AMPK Activation Metformin->AMPK Sitagliptin Sitagliptin DPP4 DPP-4 Inhibition Sitagliptin->DPP4 Dapagliflozin Dapagliflozin SGLT2 SGLT2 Inhibition Dapagliflozin->SGLT2 IR Insulin Resistance IS Improved Insulin Sensitivity GU Enhanced Glucose Uptake IS->GU PPARg->IS AT->IS HGP Reduced Hepatic Glucose Production AMPK->HGP GLP1 Increased Active GLP-1 GIS Enhanced Glucose-Dependent Insulin Secretion GLP1->GIS DPP4->GLP1 EGU Increased Urinary Glucose Excretion SGLT2->EGU

Diagram 1: Complementary mechanisms of this compound with other antidiabetic drug classes in type 2 diabetes management

The complementary mechanisms illustrated above create a multifaceted approach to diabetes management. This compound's primary action on insulin sensitization in peripheral tissues complements the hepatic glucose reduction of metformin, the incretin enhancement of DPP-4 inhibitors like sitagliptin, and the renal glucose excretion promoted by SGLT2 inhibitors like dapagliflozin [5] [6]. This strategic combination allows for targeted addressing of multiple pathophysiological defects in T2DM while potentially minimizing dose-dependent adverse effects through synergistic efficacy.

Clinical Efficacy Data and Combination Regimens

Glycemic Efficacy in Clinical Trials

This compound has demonstrated significant glycemic improvements across multiple clinical trials, both as monotherapy and in combination with other antidiabetic agents. In a 24-week multicenter, randomized, double-blind, placebo-controlled trial of this compound monotherapy (0.5 mg once daily) in 173 T2DM patients, this compound produced a significant reduction in HbA1c compared to placebo (-0.44% vs. +0.16%, mean difference -0.6%, p<0.0001) [7]. Additionally, 44% of patients achieved the HbA1c goal of <7% in the this compound group compared to only 12% in the placebo group (p<0.0001) [7]. The table below summarizes key efficacy endpoints from major clinical trials of this compound combination therapies:

Table 1: Glycemic Efficacy of this compound in Combination Therapies from Clinical Trials

Combination Regimen Study Duration HbA1c Reduction (%) FPG Reduction (mg/dL) Additional Benefits Reference
Metformin + Sitagliptin + this compound (0.5 mg/day) 24 weeks -1.00 ± 0.09% (vs. +0.02 ± 0.09% with placebo) Significant reduction (p<0.0001) Improved HOMA-IR, HOMA-β, QUICKI, and lipid parameters [5]
Monotherapy (0.5 mg/day) 24 weeks -0.44% (vs. +0.16% with placebo) Not specified Improved insulin resistance markers; 44% achieved HbA1c <7% [7]
Metformin + this compound (0.5 mg/day) vs. Metformin + Pioglitazone (15 mg/day) 24 weeks Non-inferior to pioglitazone combination Similar reduction Comparable lipid improvements and overall safety profile [6]
Various Combinations (Meta-analysis) 24 weeks -0.23% (95% CI: -0.62 to 0.16) -7.12 mg/dL (95% CI: -20.09 to 5.85) Improved lipid profile; significantly lower hypoglycemia risk [8]

Beyond conventional glycemic parameters, this compound combination therapy demonstrates benefits on underlying metabolic defects. In the study combining this compound with metformin and sitagliptin, significant improvements were observed in HOMA-IR (homeostatic model assessment of insulin resistance), HOMA-β (β-cell function), and QUICKI (quantitative insulin sensitivity check index), indicating enhanced insulin sensitivity and preserved β-cell function [5]. These findings suggest that this compound addresses fundamental pathophysiological processes in T2DM progression rather than merely reducing glucose levels.

Non-Glycemic Benefits

This compound combination therapy provides several important non-glycemic benefits that may contribute to comprehensive cardiovascular risk reduction:

  • Lipid Profile Improvements: this compound monotherapy significantly improved multiple lipid parameters, including triglycerides, HDL-cholesterol, small dense LDL-cholesterol, free fatty acids, and apolipoprotein-B/CIII compared to placebo (p<0.01 for all) [7]. These modifications to the atherogenic lipid profile represent an important ancillary benefit, particularly given the prevalence of diabetic dyslipidemia in T2DM patients.

  • Cardiovascular Protective Effects: A nationwide nested case-control study utilizing Korean health claims data demonstrated that this compound was associated with a significant 26% reduction in a composite endpoint of recurrent stroke, myocardial infarction, and all-cause death (adjusted OR 0.74; 95% CI 0.61-0.90; p=0.002) in T2DM patients with ischemic stroke [9]. Importantly, this compound did not increase the risk of heart failure (adjusted OR 0.90; 95% CI 0.66-1.22; p=0.492), addressing a significant concern associated with earlier TZDs [9].

  • Hepatic and Vascular Effects: Preclinical studies suggest potential benefits on non-alcoholic fatty liver disease (NAFLD), with this compound attenuating hepatic steatosis in obese mice by increasing insulin sensitivity and inhibiting hepatic lipogenesis [1] [3]. Additional studies report favorable effects on atherosclerosis, with this compound reducing neointimal formation after balloon injury in rat carotid arteries and decreasing atheromatous burden in ApoE−/− mice fed a high-fat/high-cholesterol diet [3].

Experimental Protocols and Methodologies

Clinical Trial Protocol: this compound Add-on to Metformin and Sitagliptin

Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, phase III clinical trial with a 24-week double-blind phase followed by a 28-week open-label extension phase [5].

Patient Population:

  • Inclusion Criteria: Korean patients with T2DM, HbA1c 7.0-10.0% despite treatment with metformin (≥1000 mg/day) and sitagliptin (100 mg/day) for ≥8 weeks prior to screening [5].
  • Exclusion Criteria: Type 1 diabetes; history of diabetic ketoacidosis; significant cardiovascular, hepatic, or renal disease; history of bladder cancer; heart failure (NYHA class II-IV); pregnancy or lactation [5].

Randomization and Dosing:

  • Patients were randomized to receive either this compound 0.5 mg/day or matching placebo while continuing stable doses of metformin and sitagliptin [5].
  • Randomization was performed using a computer-generated randomization scheme with balanced block randomization stratified by study center [5].
  • During the 28-week open-label extension phase, all patients received this compound 0.5 mg/day [5].

Endpoint Assessment:

  • Primary Endpoint: Change in HbA1c from baseline to week 24 [5].
  • Secondary Endpoints: Changes in fasting plasma glucose, HOMA-IR, HOMA-β, QUICKI, lipid profile, and safety parameters [5].
  • Assessments: Conducted at screening, baseline, weeks 2, 4, 8, 12, 16, 20, 24 (end of double-blind phase), and weeks 28, 36, 44, 52 (during extension phase) [5].

Statistical Analysis:

  • Sample size calculation based on detecting a 0.6% difference in HbA1c change between groups with 90% power and two-sided α of 0.05 [5].
  • Efficacy analyses performed on modified intent-to-treat population using last observation carried forward for missing data [5].
  • Between-group differences analyzed using analysis of covariance (ANCOVA) with treatment as fixed effect and baseline HbA1c as covariate [5].
Pharmacokinetic Drug Interaction Study Protocol

Study Design: A randomized, open-label, multiple-dose, two-part, two-sequence, crossover study in healthy volunteers [6].

Study Populations:

  • Part I: Assessment of this compound (0.5 mg once daily) and dapagliflozin (10 mg once daily) alone and in combination [6].
  • Part II: Assessment of drug interactions with cytochrome P450 substrates [6].
  • Healthy volunteers aged 19-55 years with body mass index 18.5-27.0 kg/m² [6].

Dosing and Sample Collection:

  • In Part I, subjects received either this compound alone (days 1-7), washout (days 8-14), then this compound + dapagliflozin (days 15-21), OR the reverse sequence [6].
  • Blood samples for pharmacokinetic analysis collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and 96 hours post-dose on designated days [6].
  • Standardized meals provided during confinement periods to control for food effects [6].

Analytical Methods:

  • Plasma concentrations of this compound and dapagliflozin quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [6].
  • Pharmacokinetic parameters calculated using noncompartmental methods: AUCτ,ss, Cmax,ss, Tmax,ss, t1/2, CL/F [6].
  • Drug interaction assessed using geometric mean ratios (GMRs) and 90% confidence intervals for AUCτ,ss and Cmax,ss [6].

Safety Monitoring:

  • Vital signs measured at screening and throughout study [6].
  • Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of study [6].
  • Continuous monitoring and recording of adverse events [6].

The workflow for clinical investigation of this compound combinations is summarized below:

G cluster_0 Study Planning Phase cluster_1 Intervention Phase cluster_2 Endpoint Assessment P1 Protocol Finalization (Inclusion/Exclusion Criteria) P2 Ethics Committee Approval P1->P2 P3 Patient Recruitment & Screening P2->P3 P4 Randomization (Computer-generated) P3->P4 I1 Baseline Assessments (HbA1c, FPG, Lipid Profile) P4->I1 I2 Study Drug Administration (this compound 0.5 mg/day + Combination) I1->I2 I3 Scheduled Follow-up Visits (Weeks 2, 4, 8, 12, 16, 20, 24) I2->I3 I4 Concomitant Medication Documentation I3->I4 E1 Efficacy Parameter Collection (HbA1c, FPG, HOMA indices) I4->E1 E2 Safety Monitoring (Adverse Events, Laboratory Tests) E1->E2 E3 Pharmacokinetic Sampling (where applicable) E2->E3 E4 Statistical Analysis (ANCOVA, LOCF) E3->E4 End End E4->End Start Start Start->P1

Diagram 2: Clinical trial workflow for this compound combination therapy studies

Safety Profile and Adverse Effect Management

Common Adverse Events

This compound demonstrates a generally favorable safety profile comparable to other antidiabetic agents, with most adverse events being mild to moderate in severity. Pooled analysis from clinical trials indicates that the overall incidence of adverse events with this compound is similar to placebo and active comparators [5] [7] [8]. The most commonly observed adverse effects classically associated with TZDs include:

  • Weight Gain: this compound monotherapy resulted in a mean weight gain of 0.89 kg compared to a weight loss of 0.63 kg in the placebo group (mean difference 1.52 kg, p<0.0001) over 24 weeks [7]. The weight gain is typically modest and attributable to increased subcutaneous fat deposition and fluid retention rather to than increased caloric intake [1].

  • Peripheral Edema: Mild to moderate peripheral edema has been observed with this compound therapy, consistent with the class effect of TZDs [4] [2]. The incidence appears to be dose-dependent and may be more pronounced when combined with insulin [1].

  • Other Effects: Unlike rosiglitazone and pioglitazone, this compound has not demonstrated adverse effects on bone mineral density in preclinical studies and did not increase the risk of heart failure in a large real-world study [1] [9]. Additionally, long-term carcinogenicity studies in rats and mice showed low carcinogenic potential without induction of urothelial tumors, addressing concerns that have impacted other TZDs [1] [3].

Safety in Special Populations

This compound's pharmacokinetic profile supports its use in various special populations:

  • Renal Impairment: As this compound is primarily metabolized hepatically with minimal renal excretion (<10% of total dose), no dose adjustment is necessary in patients with renal impairment [4] [2]. This represents a significant advantage over many antidiabetic agents that require dose modification or are contraindicated in renal dysfunction.

  • Hepatic Impairment: Although formal studies in hepatic impairment are limited, this compound should be used with caution in patients with significant liver disease, as it is extensively metabolized in the liver [4]. Regular monitoring of liver enzymes is recommended, consistent with the monitoring approach for other TZDs.

  • Elderly Patients: No specific dose adjustment is recommended for elderly patients, though standard precautions regarding comorbid conditions and concomitant medications should be observed [1].

Conclusion and Clinical Implications

This compound represents a valuable therapeutic option for combination therapy in T2DM, offering potent PPARγ activation with a favorable safety profile. The 0.5 mg once-daily dosing provides effective glycemic control both as monotherapy and in combination with other antidiabetic classes, including metformin, DPP-4 inhibitors, and SGLT2 inhibitors [5] [7] [6]. Its complementary mechanisms of action enable targeted addressing of multiple pathophysiological defects in T2DM, particularly insulin resistance, which is inadequately addressed by many other antidiabetic classes.

The growing evidence for this compound's potential cardiovascular benefits, demonstrated in real-world studies showing reduced composite cardiovascular outcomes without increased heart failure risk, positions it favorably in the current treatment landscape where cardiovascular safety is paramount [9]. Additionally, its pleiotropic effects on lipid metabolism, hepatic steatosis, and vascular health may provide ancillary benefits beyond glycemic control [1] [3] [7].

Future research directions should include larger prospective cardiovascular outcome trials, longer-term studies on bone health and body composition effects, and investigations into potential benefits in non-alcoholic fatty liver disease. Furthermore, exploration of this compound's effects in prediabetes and early diabetes, where targeting insulin resistance may have particularly profound benefits on disease progression, represents a promising research avenue.

References

Comprehensive Application Notes and Protocols: Lobeglitazone in NAFLD Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lobeglitazone and Its Relevance to NAFLD

This compound is a novel thiazolidinedione (TZD) class medication that functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist with demonstrated benefits for non-alcoholic fatty liver disease (NAFLD). Approved in South Korea since 2013 and subsequently in India, this compound has shown promising hepatoprotective effects in both preclinical models and clinical studies of NAFLD, a condition closely associated with type 2 diabetes mellitus (T2DM) and insulin resistance. Unlike first-generation TZDs, this compound exhibits a 12-fold higher binding affinity for PPARγ compared to pioglitazone and rosiglitazone, allowing for effective dosing at 0.5 mg daily while potentially minimizing off-target effects [1]. The molecular structure of this compound features a p-methoxy phenoxy group at the fourth position of the pyrimidine group, which contributes to its enhanced receptor affinity and specificity [1].

NAFLD represents a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and potentially cirrhosis. The pathogenesis of NAFLD involves complex interactions between insulin resistance, dysregulated lipid metabolism, and inflammatory processes. This compound addresses multiple aspects of NAFLD pathophysiology through its insulin-sensitizing properties and direct effects on hepatic lipid metabolism. Recent research has elucidated that this compound protects against NAFLD progression not only through PPARγ activation but also via inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which plays a central role in hepatic lipogenesis regulation [2]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in NAFLD models, supporting researchers in designing rigorous studies to explore its therapeutic potential.

Molecular Mechanisms of Action in NAFLD

PPARγ-Mediated Pathways

This compound primarily functions as a potent PPARγ agonist, activating this nuclear receptor and regulating the transcription of genes involved in glucose and lipid metabolism. PPARγ activation promotes adipose tissue remodeling, leading to improved systemic insulin sensitivity and reduced flux of free fatty acids to the liver [3]. In white adipose tissue, this compound treatment increases the population of small insulin-sensitive adipocytes and decreases the M1-to-M2 macrophage ratio, indicating a shift from pro-inflammatory to anti-inflammatory macrophage polarization [3]. This adipose tissue remodeling contributes to reduced systemic inflammation and improved insulin sensitivity, which indirectly benefits hepatic steatosis.

Additionally, this compound promotes the development of brown and beige adipose tissue, enhancing energy expenditure through thermogenesis [3]. This effect is mediated through upregulation of interferon regulatory factor-4 (IRF4), a key transcriptional regulator of thermogenesis. The browning of white adipose tissue increases lipid utilization and reduces ectopic fat deposition in the liver. This compound also demonstrates beneficial effects on lipid metabolism, increasing high-density lipoprotein cholesterol (HDL-C) while reducing triglycerides and small dense low-density lipoprotein cholesterol (LDL-C) [4]. These lipid-modifying effects contribute to its overall hepatoprotective properties in NAFLD.

mTORC1 Inhibition and Hepatic Lipid Metabolism

Beyond PPARγ activation, this compound directly impacts hepatic lipid metabolism through inhibition of the mTORC1 signaling pathway, which is hyperactivated in NAFLD [2]. The mTORC1 pathway promotes hepatic lipogenesis by upregulating transcription factors such as sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate response element binding protein (ChREBP), which activate genes involved in fatty acid and triglyceride synthesis. This compound-mediated mTORC1 inhibition reduces the expression and activation of these key lipogenic regulators, thereby decreasing hepatic lipid accumulation.

This compound also alleviates endoplasmic reticulum (ER) stress and reduces ω-oxidation of fatty acids, which are key contributors to oxidative liver injury in NAFLD progression [2]. By inhibiting these interconnected pathways, this compound protects hepatocytes from lipotoxicity and oxidative damage, preventing the progression from simple steatosis to NASH. The following diagram illustrates the key molecular mechanisms through which this compound exerts its hepatoprotective effects:

G cluster_PPARg PPARγ Activation cluster_mTORC1 mTORC1 Inhibition cluster_Outcomes Hepatoprotective Outcomes This compound This compound PPARg_Activation PPARγ Activation This compound->PPARg_Activation mTORC1_Inhibition mTORC1 Pathway Inhibition This compound->mTORC1_Inhibition Adipose_Remodeling Adipose Tissue Remodeling PPARg_Activation->Adipose_Remodeling Insulin_Sensitivity Improved Insulin Sensitivity PPARg_Activation->Insulin_Sensitivity Brown_Fat Brown/Beige Fat Development PPARg_Activation->Brown_Fat M1_M2 ↓ M1/M2 Macrophage Ratio Adipose_Remodeling->M1_M2 Lipid_Accumulation ↓ Hepatic Lipid Accumulation Insulin_Sensitivity->Lipid_Accumulation Inflammation ↓ Inflammation M1_M2->Inflammation SREBP1c ↓ SREBP-1c Activation mTORC1_Inhibition->SREBP1c ChREBP ↓ ChREBP Activity mTORC1_Inhibition->ChREBP ER_Stress ↓ ER Stress mTORC1_Inhibition->ER_Stress Omega_Ox ↓ ω-Oxidation mTORC1_Inhibition->Omega_Ox Lipogenesis Reduced Hepatic Lipogenesis SREBP1c->Lipogenesis ChREBP->Lipogenesis Lipogenesis->Lipid_Accumulation Oxidative_Stress ↓ Oxidative Stress ER_Stress->Oxidative_Stress Omega_Ox->Oxidative_Stress NAFLD_Improvement NAFLD/NASH Improvement Lipid_Accumulation->NAFLD_Improvement Oxidative_Stress->NAFLD_Improvement Inflammation->NAFLD_Improvement

Figure 1: Molecular Mechanisms of this compound in NAFLD Treatment. This compound exerts hepatoprotective effects through dual pathways of PPARγ activation and mTORC1 inhibition, resulting in reduced hepatic lipid accumulation, oxidative stress, and inflammation.

Detailed Experimental Protocols

In Vitro Assessment of this compound in Hepatocyte Models
3.1.1 Primary Hepatocyte Isolation and Culture
  • Objective: To isolate and culture primary hepatocytes for evaluating this compound's direct effects on hepatic lipid metabolism.
  • Materials:
    • Collagenase perfusion solution (0.5 mg/mL in HBSS)
    • Hepatocyte wash medium (William's E medium with 2% FBS, 1% penicillin-streptomycin)
    • Hepatocyte plating medium (William's E medium with 10% FBS, 1% penicillin-streptomycin, 1% L-glutamine, 1% ITS premix)
    • Collagen-coated culture plates
  • Procedure:
    • Anesthetize C57BL/6J mice (9-11 weeks old) using approved protocols.
    • Perform portal vein cannulation and perfuse with collagenase solution at 37°C for 10-15 minutes.
    • Excise the liver, gently disperse cells in wash medium, and filter through 70μm nylon mesh.
    • Purify hepatocytes by three rounds of low-speed centrifugation (50×g for 3 minutes).
    • Resuspend cells in plating medium, determine viability using trypan blue exclusion (aim for >85% viability).
    • Plate cells on collagen-coated plates at a density of 1.5×10^5 cells/cm² and maintain at 37°C with 5% CO₂.
    • After 4-6 hours, replace plating medium with maintenance medium (William's E medium with 5% FBS, 1% penicillin-streptomycin, 1% L-glutamine, 0.1% BSA) [2].
3.1.2 Free Fatty Acid-Induced Steatosis and this compound Treatment
  • Objective: To establish an in vitro model of hepatic steatosis and assess this compound's protective effects.
  • Materials:
    • Oleic acid/palmitic acid (2:1 ratio) stock solution in DMSO
    • This compound stock solution (10 mM in DMSO)
    • Control vehicle (DMSO, final concentration <0.1%)
    • BODIPY 493/503 or Nile Red for lipid staining
    • RIPA buffer for protein extraction
  • Procedure:
    • Culture primary hepatocytes or HepG2 cells for 24 hours until 70-80% confluent.
    • Prepare treatment media containing:
      • Steatosis model: 0.5-1.0 mM free fatty acid mixture
      • This compound treatment: 1-10 μM this compound + 0.5-1.0 mM free fatty acid mixture
      • Control: Vehicle only
    • Treat cells for 24-48 hours, then assess outcomes:
      • Lipid accumulation: Fix cells with 4% PFA, stain with BODIPY 493/503 (1 μg/mL) or Nile Red (1 μg/mL), and quantify fluorescence or analyze by flow cytometry.
      • Lipogenic gene expression: Extract RNA for qRT-PCR analysis of SREBP-1c, FAS, ACC1, SCD-1.
      • Protein analysis: Extract proteins for immunoblotting of p-mTOR, mTOR, p-S6, S6, p-4EBP1, 4EBP1 [2].
    • Include appropriate controls (vehicle, FFA-only, this compound-only) in all experiments.
In Vivo Assessment of this compound in NAFLD Animal Models
3.2.1 Mouse Models of NAFLD and this compound Administration
  • Objective: To evaluate the efficacy of this compound in preventing or reversing NAFLD progression in rodent models.
  • Animals: Male C57BL/6J mice (9-11 weeks old) or db/db mice (7 weeks old) [2] [3].
  • Dietary Models:
    • High-Fat Diet (HFD): 45-60% kcal from fat for 15-20 weeks
    • High-Carbohydrate, Fat-Free Diet (HCD): For acute lipogenesis induction
    • Methionine-Choline Deficient (MCD) Diet: For NASH fibrosis model
  • This compound Administration:
    • Dose: 1-5 mg/kg/day [2] [5]
    • Route: Oral gavage or intraperitoneal injection
    • Vehicle: 0.5% carboxymethyl cellulose or DMSO/saline mixture
    • Duration: 9-20 weeks depending on model
  • Experimental Groups (n=8-10/group):
    • Normal diet + vehicle
    • NAFLD diet + vehicle
    • NAFLD diet + this compound (1 mg/kg/day)
    • NAFLD diet + this compound (5 mg/kg/day) [5]
3.2.2 Metabolic and Histological Assessments
  • Metabolic Phenotyping:
    • Body weight: Weekly measurements
    • Food intake: Daily monitoring
    • Glucose tolerance test (GTT): After 4-6 hours fasting, administer 2 g/kg glucose i.p., measure blood glucose at 0, 15, 30, 60, 90, 120 minutes [5]
    • Insulin tolerance test (ITT): After 4-6 hours fasting, administer 0.5-1.0 U/kg insulin i.p., measure blood glucose at 0, 15, 30, 60, 90, 120 minutes [5]
    • Serum analysis: ALT, AST, triglycerides, cholesterol, adiponectin, leptin [5]
  • Tissue Collection and Analysis:
    • Euthanasia: After 6-hour fasting, collect blood and tissues
    • Liver weight: Record and calculate liver-to-body weight ratio
    • Histology: Fix liver sections in 10% neutral-buffered formalin, embed in paraffin, section at 5μm
    • Staining: H&E for general morphology, Oil Red O for neutral lipids, Picrosirius Red for collagen, TUNEL for apoptosis [2]
    • Hepatic triglycerides: Extract lipids using Folch method, quantify by colorimetric assay
    • Gene expression: qRT-PCR for lipogenic (SREBP-1c, FAS, ACC, SCD-1), inflammatory (TNF-α, IL-6), and fibrotic (α-SMA, Collagen1a1) genes [2]
    • Protein analysis: Western blot for mTORC1 pathway components and ER stress markers

The following diagram illustrates the comprehensive workflow for in vivo assessment of this compound in NAFLD models:

G cluster_StudyDesign Study Design Phase cluster_Metabolic Metabolic Phenotyping cluster_Tissue Tissue Analysis cluster_Data Data Analysis Animal_Selection Animal Selection (C57BL/6J or db/db mice) Group_Assignment Randomized Group Assignment (n=8-10) Animal_Selection->Group_Assignment Diet_Induction NAFLD Diet Induction (HFD, HCD, or MCD) Group_Assignment->Diet_Induction Treatment This compound Treatment (1-5 mg/kg/day, 9-20 weeks) Diet_Induction->Treatment GTT_ITT GTT/ITT Assessments Treatment->GTT_ITT Serum_Analysis Serum Analysis (ALT, AST, Lipids, Adipokines) Treatment->Serum_Analysis Body_Comp Body Composition (EchoMRI) Treatment->Body_Comp Tissue_Collection Tissue Collection GTT_ITT->Tissue_Collection Serum_Analysis->Tissue_Collection Body_Comp->Tissue_Collection Histology Histological Analysis (H&E, Oil Red O, Sirius Red) Tissue_Collection->Histology Molecular Molecular Analysis (qPCR, Western Blot) Tissue_Collection->Molecular Hepatic_Lipids Hepatic Lipid Quantification Tissue_Collection->Hepatic_Lipids Statistical Statistical Analysis Histology->Statistical Molecular->Statistical Hepatic_Lipids->Statistical Interpretation Data Interpretation Statistical->Interpretation

Figure 2: Comprehensive Workflow for In Vivo Assessment of this compound in NAFLD Models. The experimental design includes animal model selection, NAFLD induction, this compound treatment, comprehensive metabolic phenotyping, tissue analysis, and data interpretation.

Data Analysis and Interpretation

Efficacy Endpoints and Quantitative Assessment

Table 1: Key Efficacy Endpoints for this compound in NAFLD Preclinical Studies

Parameter Category Specific Measurements Assessment Method Expected Outcomes with this compound
Glycemic Control Fasting blood glucose Glucose oxidase method ↓ 20-30% [5]
HbA1c HPLC ↓ 1.0-1.5% [4]
Insulin sensitivity HOMA-IR, ITT Improvement in insulin sensitivity [5]
Liver Function ALT/AST levels Colorimetric assay ↓ 30-50% [2]
Hepatic triglyceride content Folch extraction ↓ 40-60% [2]
Histological Assessment Steatosis grade H&E staining (0-3 scale) Improvement by 1-2 grades [2]
Inflammation H&E staining (0-3 scale) Improvement by 1-2 grades [2]
Ballooning H&E staining (0-2 scale) Improvement by 0-1 grade [2]
Fibrosis Sirius Red staining No significant increase or mild improvement [2]
Lipid Metabolism Serum triglycerides Enzymatic colorimetric ↓ 13% from baseline [1]
HDL-C Homogeneous assay ↑ 8% from baseline [1]
LDL-C Homogeneous assay Significant reduction [4]
Molecular Markers SREBP-1c expression qRT-PCR, Western blot Significant reduction [2]
mTORC1 signaling Phospho-S6, Phospho-4EBP1 Significant inhibition [2]
ER stress markers GRP78, CHOP, ATF4 Significant reduction [2]
Safety and Tolerability Assessment

Table 2: Safety Profile of this compound in Preclinical and Clinical Studies

Safety Parameter Findings with this compound Comparative Notes
Weight Gain Moderate increase (0.5-1.36 kg in clinical studies) [6] Less than standard-dose pioglitazone
Edema Incidence: 1.97% (real-world study) [4] Lower risk than other TZDs
Heart Failure No increased risk (adjusted OR 0.90; 95% CI 0.66-1.22) [7] Superior safety profile compared to other TZDs
Fractures Incidence: 1.17% (real-world study) [4] Potentially lower risk than other TZDs
Liver Safety No significant hepatotoxicity; reduced ALT/AST Well-tolerated in patients with NAFLD
Cardiovascular Events Reduced composite outcome (adjusted OR 0.74; 95% CI 0.61-0.90) [7] Secondary preventive effects in stroke patients
Hypoglycemia Incidence: 2.47% (real-world study) [4] Similar to other glucose-lowering agents
Clinical Translation and Dosing Considerations

Low-dose this compound (0.25 mg/day) has demonstrated non-inferior glycemic efficacy compared to the standard 0.5 mg dose, with a between-group HbA1c difference of only 0.18% (95% CI 0.017-0.345) while resulting in significantly fewer adverse events including reduced weight gain (0.50 ± 1.85 kg vs. 1.36 ± 2.23 kg) [6]. This suggests that dose optimization may further enhance the therapeutic index of this compound in NAFLD treatment, particularly for long-term management. Additionally, this compound exhibits favorable pharmacokinetics with a half-life of 7.8-9.8 hours, reaching peak plasma concentrations within 1-3 hours after oral administration, and no clinically significant accumulation upon repeated dosing [1].

The renal safety profile of this compound is particularly advantageous for NAFLD patients, who often have concurrent chronic kidney disease. Unlike some medications that require dose adjustment in renal impairment, this compound is primarily metabolized by hepatic cytochrome P450 enzymes with minimal renal excretion, allowing administration without dose reduction in patients with renal insufficiency [1]. Furthermore, clinical studies have reported potential renoprotective effects of this compound, including improvement in albuminuria in patients with type 2 diabetes [6].

Conclusion and Future Directions

This compound represents a promising therapeutic option for NAFLD patients, particularly those with concurrent type 2 diabetes. Its multi-faceted mechanisms of action addressing both insulin resistance and direct hepatic lipid metabolism through PPARγ activation and mTORC1 inhibition provide a strong rationale for its use in NAFLD. The comprehensive protocols outlined in this document provide researchers with robust methodologies for investigating this compound in both in vitro and in vivo models of NAFLD, facilitating standardized assessment across studies.

Future research should focus on long-term outcomes in well-designed clinical trials specifically targeting NAFLD and NASH patients, exploring combination therapies with other metabolic agents, and further investigating the molecular underpinnings of its hepatoprotective effects. The favorable safety profile of this compound, particularly regarding weight gain, cardiovascular risks, and bone health compared to earlier TZDs, positions it as a valuable option in the expanding therapeutic arsenal for NAFLD.

References

managing lobeglitazone side effects edema weight gain

Author: Smolecule Technical Support Team. Date: February 2026

Quantifying the Side Effects: Edema & Weight Gain

The table below summarizes the incidence of edema and the extent of weight gain associated with lobeglitazone treatment from key clinical studies.

Study Design This compound Dose Edema Incidence Weight Change from Baseline Reported Management Insights
24-week RCT [1] 0.25 mg/day (low-dose) Part of "overall treatment-emergent adverse events" (lower frequency than 0.5 mg) +0.50 ± 1.85 kg Low-dose showed non-inferior HbA1c reduction with fewer AEs, including weight gain and edema [1].
24-week RCT [1] 0.5 mg/day (standard-dose) Higher frequency than 0.25 mg group +1.36 ± 2.23 kg Standard-dose showed greater efficacy but also a higher burden of side effects [1].
Real-World Study (>1 year) [2] 0.5 mg/day 1.97% (44 out of 2,228 patients) Data not specified in results Long-term use in a large cohort confirmed a relatively low incidence of edema in a real-world setting [2].
Mechanism & Class Effect Attributed to PPAR-γ activation, which promotes fluid retention and subcutaneous adipogenesis [3]. Dose-dependent weight gain is a class effect of TZDs [3].

Technical Support FAQs

Q1: What is the underlying mechanism by which this compound causes edema and weight gain? These side effects are mechanism-based, stemming from the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) [4] [3].

  • Edema: PPAR-γ activation in the renal collecting ducts promotes sodium and fluid retention, leading to plasma volume expansion [3].
  • Weight Gain: This results from a combination of fluid retention and the promotion of lipid storage and differentiation of pre-adipocytes into mature fat cells (adipogenesis) in subcutaneous fat depots [3].

Q2: What experimental strategies can mitigate these side effects without compromising glycemic efficacy? Preclinical and clinical data suggest several strategies:

  • Dose Titration: A primary strategy is using the lowest effective dose. A phase 4 trial demonstrated that a low dose (0.25 mg/day) was non-inferior to the standard dose (0.5 mg/day) in reducing HbA1c when added to metformin and a DPP-4 inhibitor, but with significantly less weight gain and fewer overall adverse events [1].
  • Patient Selection: In clinical trials, consider excluding patients with a history of severe heart failure (NYHA Class III or IV), as TZDs can exacerbate fluid retention [1].
  • Combination Therapy: Combining this compound with agents known to cause weight loss or be weight-neutral (e.g., SGLT2 inhibitors or metformin) could offset weight gain [3].

Q3: How should researchers monitor for these side effects in clinical trials? Implement a consistent monitoring protocol:

  • Weight and BMI: Measure at baseline and at regular intervals throughout the study (e.g., weeks 4, 12, 24) [1].
  • Physical Examination: Check for signs of edema, particularly in the lower extremities, at each study visit.
  • Patient Reporting: Use structured interviews or questionnaires to capture patient-reported symptoms of edema and weight change.

Experimental Protocol: Assessing Dose-Dependent Weight Gain

The following workflow, based on a published clinical trial design, can be adapted for future studies to evaluate mitigation strategies [1].

Start Patient Cohort: T2DM on Metformin + DPP-4i A Baseline Assessment: HbA1c, Body Weight, Edema Score Start->A B Stratified Randomization A->B C Group A: Low-Dose (0.25 mg/day) B->C D Group B: Standard-Dose (0.5 mg/day) B->D E 24-Week Intervention Period C->E D->E F Monitor Weight & Edema (Weeks 4, 12, 24) E->F G Endpoint Analysis: HbA1c Change & Weight Change F->G

Title: this compound Dose-Response Trial Workflow

Protocol Details:

  • Objective: To compare the efficacy and safety of low-dose versus standard-dose this compound as an add-on therapy.
  • Population: Patients with type 2 diabetes mellitus (T2DM) with inadequate control on metformin and a DPP-4 inhibitor [1].
  • Key Measured Outcomes:
    • Primary Efficacy: Change in HbA1c from baseline to 24 weeks.
    • Primary Safety: Change in body weight from baseline to 24 weeks; incidence of edema.
    • Secondary: Changes in HOMA-IR, lipid profile, and liver enzymes [1].
  • Statistical Consideration: The study should be powered for non-inferiority in glycemic control with a pre-specified margin (e.g., 0.5%), while testing for superiority in reducing weight gain [1].

Troubleshooting Guide: Managing Side Effects in Clinical Development

Observed Issue Potential Root Cause Recommended Action for Investigators

| Significant weight gain (>5% of baseline) in initial study phase. | Expected pharmacodynamic effect of PPAR-γ agonism; may be dose-related. | 1. Verify patient diet and activity are stable. 2. Consider dose reduction if pre-specified in protocol (e.g., to 0.25 mg/day). 3. Plan for combination therapy with a weight-neutral/loss agent in next trial phase. | | Patient presents with peripheral edema. | PPAR-γ-mediated fluid retention. | 1. Assess for underlying cardiac or hepatic conditions. 2. Evaluate concomitant medications (e.g., calcium channel blockers, NSAIDs). 3. If mild-moderate, manage with dose adjustment. If severe, discontinue this compound per protocol. | | High dropout rate due to side effects in development program. | Side effect profile may not be acceptable for target population. | 1. Re-evaluate the benefit-risk profile for the intended indication. 2. Explore sub-populations (e.g., patients with high insulin resistance) where benefits may outweigh risks. 3. Prioritize a low-dose formulation or fixed-dose combinations for future development. |

References

lobeglitazone drug interaction potential with warfarin

Author: Smolecule Technical Support Team. Date: February 2026

Study Summary: Lobeglitazone-Warfarin Interaction

Aspect Findings
Study Design Open-label, randomized, two-period crossover study in 24 healthy male subjects [1].

| Treatments | Period 1: this compound 0.5 mg daily for 12 days + a single dose of Warfarin 25 mg on Day 5 [1]. Period 2: Warfarin 25 mg alone [1]. | | Core Conclusion | No clinically meaningful pharmacokinetic or pharmacodynamic interaction [1] [2]. |

Detailed Pharmacokinetic & Pharmacodynamic Data

The following tables summarize the key quantitative results from the study. The geometric mean ratios (GMR) and their 90% confidence intervals (CI) for the primary endpoints all fell within the standard bioequivalence range of 0.80-1.25, demonstrating a lack of interaction [1].

Table 1: Pharmacokinetics of S-Warfarin and R-Warfarin

Parameter Analyte GMR (Warfarin + this compound / Warfarin Alone) 90% CI
AUClast R-warfarin 1.0076 (0.9771, 1.0391)
AUClast S-warfarin 0.9880 (0.9537, 1.0235)
Cmax R-warfarin 1.0167 (0.9507, 1.0872)
Cmax S-warfarin 1.0028 (0.9518, 1.0992)

Table 2: Pharmacodynamics of Warfarin (with this compound)

Parameter GMR (Warfarin + this compound / Warfarin Alone) 90% CI
INR (AUEC0-168h) 1.0091 (0.9872, 1.0314)
Factor VII Activity (AUEC0-168h) 0.9355 (0.9028, 0.9695)

Table 3: Key Properties of Warfarin and this compound

Property Warfarin This compound
Primary Metabolic Enzymes CYP2C9 (S-warfarin), CYP3A4, CYP1A2 (R-warfarin) [3] [4] Primarily metabolized by CYP enzymes (specific isoforms not fully elucidated) [5].
Protein Binding ~99% (primarily to albumin) [4] ~99.9% [5].
Therapeutic Index Narrow [1] [3] -
Interaction Outcome No meaningful effect on PK/PD when co-administered with this compound [1]. PK unaffected by Warfarin [1].

Experimental Protocol Overview

For professionals seeking to understand or replicate the study methodology, here is a summary of the key experimental details.

1. Study Design and Subjects

  • Design: A single-center, open-label, randomized, two-sequence, two-period crossover study [1].
  • Subjects: 24 healthy male volunteers, aged 19-55, with a body mass index of 19-27 kg/m² [1].
  • Key Exclusion Criteria: History of hemorrhagic disease, abnormal baseline coagulation tests (INR, aPTT), use of interacting medications within 30 days, and hypersensitivity to the study drugs [1].

2. Dosing and Blood Sampling

  • Treatments: The study compared two sequences: one where subjects received this compound (0.5 mg daily for 12 days) with a single dose of warfarin (25 mg) on day 5, and another where they received warfarin (25 mg) alone [1]. The periods were separated by a washout interval of at least 10 days [1].
  • Blood Collection: For warfarin PK, samples were collected pre-dose and up to 168 hours post-dose. For this compound PK at steady state, samples were collected over 24 hours on day 4 and day 12 [1]. PD measurements (INR and Factor VII activity) were taken alongside warfarin PK sampling [1].

3. Analytical and Statistical Methods

  • Bioanalysis: Plasma concentrations of R- and S-warfarin and this compound were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1].
  • Pharmacokinetics: A noncompartmental analysis was performed using Phoenix WinNonlin to determine standard PK parameters like AUC and C~max~ [1].
  • Statistical Analysis: The primary analysis assessed the lack of interaction by calculating the GMRs and 90% CIs for the AUC and C~max~ of both warfarin enantiomers. The absence of interaction was concluded if the 90% CIs fell entirely within the 0.80-1.25 range [1].

The workflow of this clinical study can be visualized as follows:

Start Study Enrollment: 24 Healthy Male Subjects Period1 Period 1: This compound 0.5 mg daily for 12 days + Single Warfarin 25 mg on Day 5 Start->Period1 PK_Assess PK/PD Assessment Period1->PK_Assess PD_Assess PD Assessment (INR & Factor VII) Period1->PD_Assess Washout Washout Interval (≥10 days) Period2 Period 2: Single Warfarin 25 mg alone Washout->Period2 Period2->PK_Assess Period2->PD_Assess PK_Assess->Washout Analysis Data Analysis: Geometric Mean Ratios (GMR) with 90% Confidence Intervals PK_Assess->Analysis PD_Assess->Washout PD_Assess->Analysis Conclusion Conclusion: No Clinically Meaningful Interaction Analysis->Conclusion

Key Considerations for Researchers

  • Study Strengths: The crossover design efficiently controls for inter-subject variability. The study focused on healthy subjects to isolate the drug-drug interaction without confounding disease factors [1].
  • Clinical Translation: While this study provides robust evidence, researchers should note that real-world patient populations (e.g., elderly, those with comorbidities, on multiple medications) may present different profiles. Post-marketing surveillance remains valuable.
  • Mechanistic Insight: The lack of interaction suggests that this compound does not significantly inhibit or induce the major CYP enzymes involved in warfarin's metabolism (particularly CYP2C9), and that there is no displacement from protein-binding sites of clinical relevance [1].

References

reducing hypoglycemia risk with lobeglitazone therapy

Author: Smolecule Technical Support Team. Date: February 2026

Hypoglycemia Risk Profile of Lobeglitazone

The following table summarizes key findings on hypoglycemia incidence from clinical and real-world studies.

Study Type / Reference Patient Population & Regimen Hypoglycemia Incidence & Key Findings
Real-World Study [1] Indian adults with T2DM; this compound (0.5 mg/day) add-on to 1+ glucose-lowering drug(s) 9.61% (35 out of 364 patients). No cases required medical assistance.
Phase 3 Clinical Trial [2] Korean patients with T2DM; this compound (0.5 mg/day) vs. Placebo, both added to stable Metformin + Sitagliptin Adverse events, including hypoglycemia, were similar between this compound and placebo groups.
Review Article [3] General mechanism-based warning for T2DM patients Risk of hypoglycemia increases when this compound is used in combination with other antidiabetic medications like insulin or sulfonylureas.

Mechanisms & Experimental Guidance

The low risk of hypoglycemia with this compound monotherapy is linked to its insulin-sensitizing mechanism, which is distinct from drugs that directly stimulate insulin secretion.

Mechanism of Action Diagram

The diagram below illustrates the glucose-dependent action of this compound, which contributes to its low hypoglycemia risk.

G This compound This compound PPARg PPAR-γ Activation This compound->PPARg GeneTranscription Altered Gene Transcription PPARg->GeneTranscription InsulinSensitivity ↑ Insulin Sensitivity GeneTranscription->InsulinSensitivity GlucoseUptake ↑ Glucose Uptake (in muscle & fat) InsulinSensitivity->GlucoseUptake HepaticGlucose ↓ Hepatic Glucose Production InsulinSensitivity->HepaticGlucose NormalBG Normal Blood Glucose GlucoseUptake->NormalBG HepaticGlucose->NormalBG LowBGRisk Low Hypoglycemia Risk NormalBG->LowBGRisk

Key Experimental Protocols for Risk Assessment

For researchers evaluating hypoglycemia risk in pre-clinical or clinical settings, consider these methodologies:

  • Clinical Trial Design for Combination Therapy

    • Purpose: To quantitatively assess the hypoglycemia risk when this compound is combined with other antidiabetic agents.
    • Methodology: Design a randomized, double-blind, placebo-controlled study, similar to the design used by [2]. Recruit patients with suboptimally controlled T2DM on a stable baseline therapy (e.g., metformin and sitagliptin). Randomize them to receive either this compound 0.5 mg or a placebo.
    • Key Metrics: Monitor and compare the incidence of hypoglycemic events (blood glucose <70 mg/dL or <54 mg/dL for severe events) between the two groups over 24 weeks. Use continuous glucose monitoring (CGM) for dense data capture [2].
  • Real-World Evidence (RWE) Analysis

    • Purpose: To understand hypoglycemia risk and management in a diverse, real-world patient population.
    • Methodology: Conduct a retrospective analysis of electronic medical records (EMRs) or insurance claims databases. Identify a cohort of patients prescribed this compound in addition to their existing glucose-lowering therapy, as demonstrated in [1].
    • Key Metrics: Extract data on reported hypoglycemic events, their severity (whether they required medical assistance), and the patient's concomitant medications. This helps identify high-risk drug combinations in a real-world setting [1].

Troubleshooting FAQs for Researchers

  • Q1: Why is the hypoglycemia risk low with this compound monotherapy?

    • A: this compound does not directly stimulate insulin secretion from pancreatic beta-cells. Instead, it improves insulin sensitivity in peripheral tissues (muscle and fat) and reduces glucose production in the liver. This action is glucose-dependent; it enhances the body's response to its own insulin, thereby primarily lowering glucose in hyperglycemic states and having a minimal effect when blood glucose is normal [4] [5].
  • Q2: Which drug combinations significantly increase hypoglycemia risk?

    • A: The risk is notably higher when this compound is co-administered with drugs that have a strong independent risk of hypoglycemia. These include insulin and insulin secretagogues like sulfonylureas (e.g., glimepiride, glipizide). If such combinations are necessary, the dose of the insulin or sulfonylurea may need to be reduced, and patients should be closely monitored [3].
  • Q3: What is a key monitoring parameter for combination therapy trials?

    • A: Beyond just counting hypoglycemic events, HbA1c is a critical efficacy endpoint. Clinical trials have shown that this compound as an add-on therapy provides significant HbA1c reduction (e.g., -1.00% to -1.1%) while maintaining a low hypoglycemia profile, demonstrating its effective and safe glycemic control [2] [1].

References

lobeglitazone bone mineral density effects management

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Lobeglitazone's Effects on Bone

Q: Does this compound have a detrimental effect on Bone Mineral Density (BMD) in patients with type 2 diabetes? A: Current clinical evidence suggests that this compound does not have a significant detrimental effect on BMD. A key 52-week clinical trial in humans showed that treatment with 0.5 mg of this compound did not result in statistically significant bone loss at the femur neck or total hip compared to a placebo [1].

Q: How do the effects of this compound on bone compare to other thiazolidinediones like rosiglitazone? A: Preclinical studies indicate that this compound has a different safety profile from rosiglitazone. In vitro and in vivo experiments show that while rosiglitazone suppresses osteoblast differentiation and accelerates bone loss, this compound does not exhibit these negative effects [2] [3].

Q: What is the biological mechanism behind this compound's neutral effect on bone? A: Thiazolidinediones work by activating the PPARγ receptor. Activation of this receptor in mesenchymal stem cells typically promotes their differentiation into adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells) [2] [3]. However, studies show that this compound, unlike rosiglitazone, does not suppress key markers of osteoblast differentiation like Alkaline Phosphatase (ALP) activity, RUNX2, and Osteocalcin [2] [3]. This suggests a different interaction with the bone formation pathway.

The diagram below illustrates this mechanism and the key experimental finding.

G MSC Mesenchymal Stem Cell (MSC) PPARg PPARγ Activation MSC->PPARg TZD Drug Adipocyte Adipocyte Osteoblast Osteoblast PPARg->Adipocyte Promotes PPARg->Osteoblast Inhibits Rosi Rosiglitazone Rosi->PPARg Outcome_Rosi Outcome: Suppressed osteoblastogenesis Decreased BMD Rosi->Outcome_Rosi Lobe This compound Lobe->PPARg Outcome_Lobe Outcome: No suppression of osteoblastogenesis Neutral effect on BMD Lobe->Outcome_Lobe

Summary of Quantitative Data from Key Studies

The table below consolidates quantitative findings from pivotal clinical and preclinical studies.

Study Model / Duration Key BMD Measurement This compound Result Control / Comparator Result Source
Human Clinical Trial (52 weeks) Change in Femur Neck BMD -0.85% ± 0.36% Placebo: -0.78% ± 0.46% [1]
Human Clinical Trial (52 weeks) Change in Total Hip BMD Minimal, non-significant decrease Minimal, non-significant decrease [1]
Mouse Model (12 weeks) Femoral & Total Body BMD No significant difference vs. vehicle control Significant bone loss with rosiglitazone [2] [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the cited studies.

Clinical Trial: 52-Week BMD Assessment in Humans

This study assessed the long-term effect of this compound on BMD in patients with type 2 diabetes [1].

  • Study Design: A 52-week, multicenter trial consisting of a 24-week double-blind phase followed by a 28-week open-label phase.
  • Participants: 170 patients aged 34-76 with type 2 diabetes.
  • Intervention: Patients were randomized in a 2:1 ratio to receive either This compound 0.5 mg or a placebo orally, once daily. During the open-label phase, the placebo group was switched to this compound.
  • Primary Outcome: Change in BMD at the femur neck from baseline to week 52.
  • BMD Measurement: Dual-energy X-ray absorptiometry (DXA) scans of the femur neck and total hip were performed at baseline, week 24, and week 52. BMD values from different DXA systems were converted to standardized values [1].
  • Statistical Analysis: Mean percent changes in BMD were calculated. Within-group comparisons used a paired t-test, and between-group differences were assessed using repeated measures ANOVA.
Preclinical Study: In Vitro Osteoblast Differentiation

This experiment evaluated the direct impact of this compound on osteoblast formation [2] [3].

  • Cell Lines: MC3T3-E1 (pre-osteoblasts) and C3H10T1/2 (mesenchymal stem cells).
  • Osteogenic Induction: Cells were cultured in a medium containing β-glycerophosphate and ascorbic acid to induce bone cell differentiation.
  • Drug Treatment: Cells were exposed to:
    • This compound (0.1 µM or 1 µM)
    • Rosiglitazone (0.4 µM, as a positive control for suppression)
    • Pioglitazone (1 µM)
    • Doses were selected to be biologically equivalent.
  • Assays and Measurements:
    • Alkaline Phosphatase (ALP) Activity: Measured using a commercial kit (e.g., AnaSpec) to assess early osteoblast differentiation.
    • Alizarin Red Staining: Used to visualize and quantify calcium deposition, indicating late-stage bone matrix formation.
    • Gene Expression: mRNA levels of osteoblast markers RUNX2 and Osteocalcin were analyzed using real-time quantitative PCR (qPCR) after RNA isolation and cDNA synthesis.
Preclinical Study: In Vivo BMD Assessment in Mice

This study investigated the effect of this compound on BMD in a live animal model [2] [3].

  • Animals: 6-month-old male C57BL/6 mice.
  • Treatment Groups (n=8 per group):
    • Vehicle control
    • Rosiglitazone (5 µg/g/day)
    • Pioglitazone (19 µg/g/day)
    • This compound - Low dose (0.6 µg/g/day)
    • This compound - High dose (1.2 µg/g/day)
    • Treatments were administered for 12 weeks.
  • BMD Measurement: Serial DXA scans were performed using a PIXImus2 instrument at baseline, 4 weeks, and 12 weeks. Measurements included total body BMD and femoral BMD.

The collective evidence indicates that this compound is a promising TZD with a favorable bone safety profile. However, longer-term clinical studies are needed to confirm these findings over extended periods.

References

optimizing lobeglitazone analytical method robustness

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Recent HPLC Methods for Lobeglitazone

The table below summarizes key parameters from recently developed stability-indicating HPLC methods, which can serve as a robust starting point for your method development.

Drug Combination Column & Stationary Phase Mobile Phase Composition Key Critical Method Parameters Validation & Robustness Data

| This compound + Metformin [1] | Phenomenex Strong Cation Exchange (250 mm x 4.6 mm, 10 µm) | Ammonium Dihydrogen Phosphate (pH 3.0) : Premix Methanol & Acetonitrile (80:20) | Flow Rate: 1.0 mL/min Detection: 251 nm Column Temp: 30°C | Robustness: Deliberate variations in flow rate, pH, column temp, and wavelength met system suitability criteria. Greenness Score (AGREE): 0.68 | | This compound + Glimepiride [2] | C18 Column | Acetonitrile : 10 mM Ammonium Acetate Buffer Optimized via QbD/CCD | Flow Rate: 1.0 mL/min Column Temp: 40°C | Robustness: Method showed consistent performance despite small, deliberate changes in critical parameters identified via QbD (flow rate, temperature, organic phase ratio). | | This compound + Sitagliptin [3] | C18 Column (150 mm x 4.6 mm, 5 µm) | Water (pH 3.0 with OPA) : Methanol (35:65 %v/v) | Flow Rate: 1.0 mL/min Detection: 265 nm | Robustness: Method was validated for robustness by making intentional changes to flow rate and mobile phase ratio; results were within acceptance criteria (RSD < 2%). |

Troubleshooting Guide for Common Robustness Issues

Here are solutions to frequently encountered problems that can affect method robustness.

Issue Potential Root Cause Corrective Action

| Peak Tailing / Asymmetry | - Silanol activity on C18 column

  • Mobile phase pH not optimized | - Use a column with high-purity, end-capped silica [4]
  • Adjust mobile phase pH (e.g., to 3.0-4.4) [4] [3] and add triethylamine as a tailing suppressant. | | Retention Time Drift | - Inadequate control of column temperature
  • Minor fluctuations in mobile phase pH or composition | - Tightly control column temperature (e.g., 30-40°C) [1] [2].
  • Prepare mobile phase volumetrically and use a fresh, properly prepared buffer. | | Inadequate Resolution | - Critical method parameters not optimized for separation
  • Column overloading due to high drug concentration | - Use a QbD approach (e.g., Central Composite Design) to optimize factors like organic phase ratio, buffer pH, and temperature [5] [2].
  • For combinations with dosage disparity, consider a Strong Cation Exchange (SCX) column [1]. | | Variable Response / Peak Area | - Fluctuations in flow rate
  • Degradation of analytes in the autosampler | - Ensure HPLC pump is well-calibrated and maintained.
  • Maintain autosampler at a cool temperature (e.g., 5-10°C) and note solution stability duration. |

Detailed Experimental Protocols

Robustness Testing as per ICH Q2(R1)

Once your method is developed, systematically test its robustness by making small, deliberate changes to the critical parameters you identified [1] [2].

  • Procedure:
    • Vary Flow Rate: Test at, for example, 0.9 mL/min, 1.0 mL/min (normal), and 1.1 mL/min.
    • Vary Mobile Phase pH: Adjust the buffer pH by ±0.1 or ±0.2 units from the target value.
    • Vary Column Temperature: Change the temperature by ±2°C or ±5°C from the set point.
    • Vary Detection Wavelength: Change by ±1-2 nm if using a PDA detector.
    • Use a Different Column Batch/Lot: Test with at least three different column batches from the same supplier.
  • Acceptance Criteria: In all variations, the Relative Standard Deviation (RSD) for peak areas, retention times, and other system suitability parameters (theoretical plates, tailing factor) should be less than 2% [1] [3].
Forced Degradation Studies for Specificity

This protocol confirms that your method can accurately measure this compound even in the presence of its degradation products [4] [3].

  • Acidic & Alkaline Hydrolysis: Treat the drug solution with 0.1M HCl or 0.1M NaOH at room temperature for a few hours (e.g., 2-4 hours) or under reflux. Neutralize before analysis.
  • Oxidative Degradation: Expose the drug to 3-30% hydrogen peroxide at room temperature for a short duration (e.g., 30 minutes).
  • Thermal Degradation: Heat the solid drug in an oven at 105°C for 24-72 hours.
  • Photolytic Degradation: Expose the drug to UV light (e.g., 1.2 million lux hours) and/or visible light as per ICH guidelines.
  • Acceptance Criteria: Achieve 5-20% degradation for each condition. The method should demonstrate peak purity for this compound (using PDA detector) and baseline separation from all degradation peaks [4].

Workflow for a Robust Method Development

This diagram outlines a systematic, QbD-driven approach to ensure your method is robust from the very beginning.

robustness_workflow start Define Analytical Target Profile (ATP) cma_ident Identify Critical Method Attributes (CMAs) - Resolution - Tailing Factor - Retention Time start->cma_ident cpa_ident Identify Critical Process Parameters (CPPs) - Organic Phase Ratio - Buffer pH - Column Temperature - Flow Rate cma_ident->cpa_ident doc Design of Experiments (DoE) - Central Composite Design (CCD) cpa_ident->doc meo Method Optimization & Development doc->meo mv Method Validation (Accuracy, Precision, Specificity, etc.) meo->mv rb Robustness Testing (Deliberate variation of CPPs) mv->rb end Establish Method Operable Design Region (MODR) rb->end

References

lobeglitazone method precision and accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

Method Development & Optimization Strategies

The foundation for high precision and accuracy begins with a well-designed method. The table below summarizes robust, published chromatographic conditions you can use as a starting point.

Analytical Technique Key Parameters Reported Performance (Precision & Accuracy)
HPTLC [1] Stationary Phase: Silica gel 60F₅₄; Mobile Phase: Toluene:Ammonium acetate:Acetonitrile:Triethyl amine (4:2.5:1.5:0.2 v/v/v/v); Detection: 248 nm. Precision (RSD): < 2%; Accuracy (Recovery): 98-101%.
RP-HPLC (with QbD) [2] Column: Zorbax SB C18 (150 mm x 4.6 mm, 5 µm); Mobile Phase: ACN:KH₂PO₄ buffer, pH 3.5 (50:50 v/v); Flow Rate: 1.0 mL/min; Detection: 227 nm. Method validated per ICH guidelines; demonstrates reproducibility and robustness.
Stability-Indicating RP-HPLC [3] Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm); Mobile Phase: KH₂PO₄ buffer (pH 2.3):Methanol (27:73 v/v); Flow Rate: 1.2 mL/min; Detection: 228 nm. Method validated per ICH Q2(R2); confirmed by forced degradation studies.
RP-UPLC (with AQbD) [4] Column: UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm); Mobile Phase: 0.1N KH₂PO₄ (pH 4.8):ACN (61:39 v/v); Flow Rate: 0.3 mL/min; Detection: 248 nm. Precision (RSD): < 2% (intra-day & inter-day); Accuracy (Recovery): 99.7-100.2%.

Troubleshooting Common Issues (FAQs)

Here are solutions to common problems that can affect method precision and accuracy.

1. Poor peak shape or resolution?

  • Problem: Asymmetric (tailed) or poorly resolved peaks for Lobeglitazone.
  • Solution: Adjust the pH and composition of your mobile phase. This compound is highly hydrophobic (LogP = 4.31) and can interact strongly with the C18 stationary phase [5]. Using a higher percentage of organic modifier (e.g., acetonitrile or methanol) or adding a modifying agent like triethylamine can improve peak shape [1] [5]. For combination drugs, a QbD approach is highly effective for systematically optimizing these parameters to achieve baseline resolution and symmetric peaks [2] [4].

2. How can I prove my method is stability-indicating?

  • Problem: The method cannot adequately separate this compound from its degradation products.
  • Solution: Conduct forced degradation studies as per ICH guidelines [5] [3]. Expose the drug to stress conditions including:
    • Acidic & Alkaline Hydrolysis: Use 1N HCl and 1N NaOH at room temperature for several hours [3].
    • Oxidative Degradation: Use 3% H₂O₂ [3].
    • Thermal & Photolytic Stress: Expose the solid drug to dry heat (e.g., 60°C) and UV light (254 nm) [5] [3]. A successful stability-indicating method will resolve the drug peak from all degradation peaks, demonstrating specificity and accuracy even in degraded samples.

3. Low signal or poor detection limits?

  • Problem: The method is not sensitive enough for low-concentration analysis.
  • Solution: Optimize the detection wavelength. While 227-228 nm is common for combination products [2] [3], a wavelength of 248 nm has been used specifically for HPTLC and UPLC methods and may offer superior sensitivity for this compound [1] [4]. Using UPLC with smaller particle sizes (1.8 µm) can also enhance sensitivity and efficiency [4].

4. How do I validate precision and accuracy?

  • Problem: Uncertainty about the validation protocol for the method.
  • Solution: Follow the ICH Q2(R2) guideline [5] [3]. Key steps include:
    • Precision: Demonstrate repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). The relative standard deviation (RSD%) of the peak area for multiple injections should typically be less than 2% [1] [4].
    • Accuracy: Perform a recovery study by spiking known amounts of the standard into a placebo or pre-analyzed sample. Recovery should be in the range of 98-101% [1].

Experimental Protocol: Forced Degradation Study

This workflow provides a step-by-step guide for conducting forced degradation studies, a critical part of proving method robustness and accuracy [5] [3].

Start Start Forced Degradation Study A1 Prepare Drug Solution (API or Formulation) Start->A1 A2 Apply Stress Conditions A1->A2 A3 Acidic Hydrolysis 1N HCl, RT, 6h A2->A3 A4 Alkaline Hydrolysis 1N NaOH, RT, 6h A2->A4 A5 Oxidative Degradation 3% H₂O₂, RT, 6h A2->A5 A6 Thermal Stress 60°C, 24h (Solid) A2->A6 A7 Photolytic Stress UV 254 nm, 24h (Solid) A2->A7 A A A2->A A8 Neutralize/Dilute Stressed Samples A3->A8 A4->A8 A5->A8 A9 Analyze by HPLC/UPLC A6->A9 A7->A9 A8->A9 A10 Evaluate Chromatograms A9->A10 A11 Method is Stability-Indicating A10->A11 No interference between drug and degradant peaks A12 Method Optimization Required A10->A12 Co-elution or poor peak separation

References

lobeglitazone patient selection BMI considerations

Author: Smolecule Technical Support Team. Date: February 2026

Lobeglitazone Clinical Studies & Baseline BMI

Study Focus / Population Baseline BMI (kg/m²) Context & Findings
Korean patients (Real-world) [1] [2] 25.1 ± 3.5 Large observational study (n=2,228); demonstrated long-term efficacy and safety in a real-world population.
Indian patients (Real-world) [3] 30.9 ± 4.2 Retrospective study; this compound was effective, with higher success rates for reaching glycemic targets in patients with BMI 25-30 vs. >30.
Add-on to Metformin & DPP-4i [4] ~25.5 (Both groups) RCT; low-dose (0.25 mg) this compound was non-inferior to standard-dose (0.5 mg) in glycemic control, with less weight gain.
Add-on to Metformin & SU [5] 25.0 ± 2.7 Prospective RCT; this compound was effective as a third agent. The this compound group had a slight weight increase versus weight loss in the dapagliflozin group.
Bone Mineral Density Study [6] ~26.0 (Both groups) RCT; this compound 0.5 mg over 52 weeks showed no detrimental effect on BMD compared to placebo in this population.

Key Considerations for Researchers

When designing studies or treatment protocols involving this compound, consider the following insights from the clinical data:

  • Efficacy Across BMI Categories: Clinical trials and real-world studies have confirmed the glycemic efficacy of this compound in populations with average BMIs ranging from overweight (around 25 kg/m²) to obese (over 30 kg/m²) [1] [3] [2]. This suggests a broad applicability without strict BMI cut-offs for efficacy.

  • BMI as a Predictor of Glycemic Target Achievement: One real-world study suggested that patients with a lower BMI (25-30 kg/m²) were significantly more likely to achieve target HbA1c and FPG levels compared to those with a BMI >30 kg/m² [3]. This may inform expectations for treatment intensity or combination therapy.

  • Weight Gain and Edema: this compound, like other thiazolidinediones, is associated with dose-dependent weight gain and fluid retention (edema) [4]. This is a critical safety consideration for all patients, particularly in the context of individual cardiovascular risk profiles.

  • Safety Profile in Comorbidities: Large-scale studies have shown a low incidence of major adverse events, including congestive heart failure (0.81% in one study), fractures (1.17%), and edema (1.97%) [1] [2] [7]. These overall safety data are relevant for the risk-benefit assessment in patients with higher BMI, who may have a higher baseline risk for these conditions.

Patient Selection & Monitoring Workflow

The following diagram outlines a general decision pathway for patient selection and monitoring when considering this compound therapy, integrating the considerations above.

Start Patient with T2DM Needs Therapy Intensification Assess Assess Overall Profile: • Comorbidities (e.g., CVD, HF risk) • Current HbA1c • Current BMI Start->Assess Consider Consider this compound as: • Add-on to Metformin + DPP-4i [4] • Add-on to Metformin + SU [5] • Part of combination therapy [8] Assess->Consider DecideDose Dosage Decision Consider->DecideDose A1 Standard Dose (0.5 mg/day) DecideDose->A1 Standard care A2 Low Dose (0.25 mg/day) Consider for lower weight gain risk [4] DecideDose->A2 Risk-averse strategy Monitor Initiate Therapy & Monitor A1->Monitor A2->Monitor M1 Glycemic Efficacy (HbA1c, FPG, PPG) Monitor->M1 M2 Body Weight (Weight gain is common and dose-dependent [4] [5]) Monitor->M2 M3 Safety Parameters (Edema, Signs of HF, Hepatic enzymes) Monitor->M3

References

lobeglitazone long-term safety monitoring parameters

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety Monitoring Parameters

The following table summarizes the key adverse events and parameters to monitor based on a large-scale, real-world study of patients taking 0.5 mg of lobeglitazone for over one year [1].

Monitoring Parameter Incidence / Key Finding Notes / Recommendations
Overall Adverse Events 17.10% (381/2,228 patients) Most were non-serious; ongoing safety assessment in real-world settings is recommended [1].
Edema / Fluid Retention 1.97% (44/2,228 patients) A known TZD class effect; monitor for swelling in legs and ankles [1] [2].
Hypoglycemia 2.47% (55/2,228 patients) Risk increases when used with other anti-diabetic drugs like insulin or sulfonylureas [1] [3].
Fractures 1.17% (26/2,228 patients) TZDs are associated with decreased bone mineral density; monitor, particularly in women and at-risk patients [1] [3].

| Cardiovascular Events | Cerebrovascular: 0.81% (n=18) Cardiovascular: 0.81% (n=18) CHF: 1 case | Monitor for signs of heart failure (e.g., shortness of breath, rapid weight gain, edema) [1] [3]. | | Liver Function | No specific rate given | Elevated liver enzymes are a potential risk; regular monitoring of liver function tests is advisable [3]. | | Weight Gain | Not quantified in study | A known TZD class effect due to fluid retention and changes in fat distribution [2] [3]. |

Experimental Models & Key Assays

For researchers investigating the mechanisms and safety of this compound, here are methodologies from published studies.

1. In Vitro Model: Inhibiting Metastasis in Papillary Thyroid Cancer (PTC) Cells [4] This protocol is used to study the anti-metastatic effects of this compound.

  • Cell Lines: BRAF-mutated PTC cell lines (BCPAP and K1).
  • Key Reagents: this compound, Rosiglitazone (as a positive control), Transforming Growth Factor-beta 1 (TGF-β1) to induce EMT, GW9662 (a PPARγ antagonist).
  • Core Assays:
    • MTT Assay: To determine cell viability and calculate half-maximal inhibitory concentration (IC50) values.
    • Western Blotting: To analyze protein expression of PPARγ, EMT markers (E-cadherin, N-cadherin, Vimentin, Snail), and signaling pathways (p38 MAPK, ERK1/2, MMP-2).
    • Immunocytochemistry: To visualize changes in the localization and expression of E-cadherin.
    • Wound Healing Assay: To measure cell migration capability.
    • Matrigel Invasion Assay: To assess cell invasiveness through a simulated extracellular matrix.

2. In Vitro Model: Anti-inflammatory Effects in Liver Cells [5] This model tests the effect of this compound on the NLRP3 inflammasome, a key driver of inflammation.

  • Cell Types: Primary mouse Kupffer cells (KCs), hepatocytes, and hepatic stellate cells (HSCs).
  • Key Reagents: this compound, Lipopolysaccharide (LPS) to induce inflammation, recombinant human TGF-β.
  • Core Assays:
    • Quantitative Real-Time PCR (qPCR): To measure mRNA expression of inflammasome components (NLRP3, ASC, Caspase-1) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).
    • Western Blotting: To analyze protein levels of NLRP3, ASC, cleaved Caspase-1, IL-1β, and fibrosis-related markers (α-SMA, Collagen, CTGF).

3. In Vivo Model: Neuroprotection after Intracerebral Hemorrhage (ICH) [6] This model evaluates the neuroprotective and anti-inflammatory effects of this compound.

  • Animals: Male Sprague-Dawley (SD) rats.
  • Dosing: this compound (2 mg/kg or 4 mg/kg) or distilled water (control) administered during the acute stage (within 72 hours) after ICH induction.
  • Key Endpoint Analyses:
    • Brain Water Content: To quantify brain edema.
    • Neurological Function Tests: To assess functional recovery over 13 days.
    • Immunohistochemistry/Immunofluorescence: To identify and quantify infiltrating inflammatory cells (e.g., microglia/macrophages) and the expression of markers like TNF-α and IL-6.

Visualizing Key Signaling Pathways

The diagram below summarizes the primary molecular mechanisms of this compound identified across the studies, which may help guide your experimental design.

G cluster_paper_a Anti-inflammatory & Anti-fibrotic [4] [5] cluster_paper_b Metabolic & Hepatic [7] cluster_paper_c Neuroprotective [6] LGZ This compound PPARg PPARγ Activation LGZ->PPARg PPARg2 PPARγ Activation LGZ->PPARg2 PPARg3 PPARγ Activation LGZ->PPARg3 p38 Inhibits p38 MAPK Phosphorylation PPARg->p38 NLRP3 Inhibits NLRP3 Inflammasome Activation PPARg->NLRP3 EMT Inhibits EMT, Migration & Invasion (Cancer Cells) p38->EMT Cytokines Reduces Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Fibrosis Reduces Liver Fibrosis Cytokines->Fibrosis mTORC1 Inhibits mTORC1 Signaling PPARg2->mTORC1 SREBP1c Downregulates SREBP-1c mTORC1->SREBP1c Lipogenesis Reduces Hepatic Lipogenesis SREBP1c->Lipogenesis ER_Stress Attenuates ER Stress & Oxidative Injury Lipogenesis->ER_Stress NAFLD Ameliorates NAFLD ER_Stress->NAFLD Neuro_Inflammation Suppresses Neuroinflammation (Microglia/Macrophages) PPARg3->Neuro_Inflammation Brain_Edema Reduces Brain Edema Neuro_Inflammation->Brain_Edema Neuro_Recovery Improves Neurological Recovery Brain_Edema->Neuro_Recovery

Troubleshooting Common Research Scenarios

Here are some solutions to potential issues researchers might face.

  • Challenge: In an in vitro migration assay, this compound shows no inhibitory effect.

    • Solution: First, verify that the EMT/migratory phenotype is successfully induced using a positive control like TGF-β1 [4]. Ensure your this compound is dissolved in DMSO and that the final DMSO concentration in your treatment media does not exceed cytotoxic levels (e.g., 0.1%). Confirm the activity of your batch by testing it in a PPARγ-dependent assay, such as a reporter gene assay.
  • Challenge: The anti-inflammatory effect of this compound is weak in your primary cell model.

    • Solution: Pre-treat cells with this compound for 2-4 hours before adding the inflammatory stimulus (e.g., LPS). This allows the drug to activate PPARγ and its downstream pathways prior to the inflammatory trigger [5]. Also, consider using GW9662, a PPARγ antagonist, to confirm that the observed effect is PPARγ-dependent [4].
  • Challenge: Unable to detect a significant metabolic improvement in an animal model of NAFLD.

    • Solution: Pay close attention to the study timeline and administration route. In animal studies, this compound is often administered by oral gavage. The protective effect is more easily observed when the drug is given during or before the induction of liver injury, such as in a high-carbohydrate diet model [7].

References

Efficacy and Safety Comparison: Lobeglitazone vs. Pioglitazone

Author: Smolecule Technical Support Team. Date: February 2026

The data in the table below are primarily from a 24-week, randomized, double-blind, active-controlled phase III clinical trial where both drugs were used as an add-on therapy to metformin in patients with type 2 diabetes [1].

Parameter Lobeglitazone (0.5 mg/day) Pioglitazone (15 mg/day) Notes & Source
HbA1c Reduction -0.92% [1] -0.93% [1] Primary endpoint; non-inferiority of this compound established [1].
HbA1c <7% Achievement ~44% of patients [2] Not Reported (N/R) This compound data from a separate monotherapy trial vs. placebo [2].
Fasting Plasma Glucose -25.2 mg/dL [1] -21.6 mg/dL [1] Comparable reduction between groups.
Insulin Resistance Improved (HOMA-IR) [3] N/R This compound add-on to metformin/sitagliptin showed significant improvement [3].
Albuminuria (UACR) -4.3 mg/g Cr [1] +5.2 mg/g Cr [1] Post-hoc analysis; difference was not statistically significant (P=0.476) [1].
Common Side Effects Weight gain, edema [4] [2] Weight gain, edema [4] Class-effect side effects of TZDs, observed in both drugs [4].
Key Differentiator Lower effective dose [5] Extensive long-term outcome data [4] This compound's higher PPARγ binding affinity allows a lower dose [5]. Pioglitazone has demonstrated cardiovascular benefits in large trials [4].

Experimental Protocol of Key Clinical Trials

For researchers, the methodology from the direct comparison trial provides a robust model for study design.

1. Study Design from Phase III Trial (NCT01106131) [1]

  • Objective: To evaluate the efficacy and safety of this compound versus pioglitazone as an add-on to metformin.
  • Design: A 24-week, multicenter, randomized, double-blind, parallel-group, active-controlled trial.
  • Participants: Patients aged 18-80 with type 2 diabetes and inadequate glycemic control (HbA1c 7.0-10.0%) despite stable metformin therapy (≥1000 mg/day).
  • Intervention: Patients were randomized to receive either This compound 0.5 mg once daily or pioglitazone 15 mg once daily.
  • Primary Endpoint: Change in HbA1c from baseline to week 24.
  • Key Secondary Endpoints: Changes in fasting plasma glucose, lipid profiles, and safety parameters.

2. Additional Efficacy Study Design (NCT03641352) [3]

  • Objective: To evaluate this compound added to a dual therapy of metformin and sitagliptin.
  • Design: A 24-week randomized, double-blind, placebo-controlled trial, with a 28-week open-label extension.
  • Intervention: Patients were randomized to receive either This compound 0.5 mg or placebo in addition to ongoing metformin and sitagliptin.
  • Findings: this compound provided a significantly greater reduction in HbA1c (-1.00%) compared to placebo (+0.02%), with a between-group difference of -1.03% (p<0.0001) [3].

The workflow of these core clinical trials can be visualized as follows:

G Start Patient Population: T2DM with inadequate glycemic control Design Study Design: Multicenter, Randomized, Double-Blind Start->Design Cohort1 Cohort 1: Metformin + this compound 0.5 mg Design->Cohort1 Cohort2 Cohort 2: Metformin + Pioglitazone 15 mg Design->Cohort2 Endpoint Primary Endpoint: Change in HbA1c at 24 weeks Cohort1->Endpoint Cohort2->Endpoint Analysis Analysis: Non-inferiority of this compound established Endpoint->Analysis

Conclusion for Researchers

  • Equivalent Glycemic Efficacy: this compound 0.5 mg is non-inferior to pioglitazone 15 mg in reducing HbA1c, offering a potent therapeutic option at a lower milligram dose [1] [5].
  • Shared Class Safety Profile: Both drugs exhibit the classic TZD side effects of weight gain and edema, with no significant difference in their overall safety profile in available head-to-head trials [1] [4].
  • Distinct Evidence Bases: The clinical choice may be influenced by the differing levels of evidence; pioglitazone is supported by long-term cardiovascular outcome data, while this compound represents a novel agent with a potentially improved preclinical safety signal regarding bone and bladder, though this requires further long-term clinical confirmation [4].

References

lobeglitazone vs pioglitazone albuminuria improvement

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

The table below summarizes key data from a 24-week, randomized, double-blind phase III trial comparing lobeglitazone (0.5 mg) and pioglitazone (15 mg) as add-on therapies to metformin [1] [2].

Parameter This compound (0.5 mg/day) Pioglitazone (15 mg/day) Notes
Change in UACR -4.3 mg/g Cr +5.2 mg/g Cr Difference was not statistically significant (P=0.476) [1].
New-Onset Microalbuminuria 2.4% 6.8% Lower incidence with this compound [1].
Progression of Albuminuria (>1 stage) 2.9% 6.1% Lower rate of progression with this compound [1].
Regression to Normoalbuminuria 50.0% 39.3% Higher rate of regression with this compound [1].
HbA1c Reduction in patients with albuminuria More reduced - Significant in this compound group (P=0.014) [1].
Renal Safety (eGFR) No significant change No significant change Comparable safety profile [1].

Detailed Experimental Data and Protocols

For in-depth analysis, here are the methodologies and additional findings from key studies.

  • Primary Clinical Trial (NCT01106131) [1] [2]:

    • Study Design: 24-week, multicenter, randomized, double-blind, active-controlled, parallel-group phase III trial.
    • Patients: 205 patients (104 this compound, 101 pioglitazone) with T2DM inadequately controlled on metformin. Baseline characteristics were comparable between groups.
    • Intervention: this compound 0.5 mg once daily or Pioglitazone 15 mg once daily for 24 weeks.
    • Primary Outcome: Change from baseline in Urine Albumin-to-Creatinine Ratio (UACR).
    • Key Insight: The study concluded that this compound has a tendency to improve albuminuria and effects comparable to pioglitazone, which has previously demonstrated beneficial effects [1].
  • Supporting Data for Pioglitazone [3]:

    • Study Design: A separate double-blind, randomized clinical trial.
    • Patients: 73 type 2 diabetic patients with nephropathy.
    • Intervention: Pioglitazone 30 mg/day for 2 months.
    • Finding: Pioglitazone significantly decreased 24-hour urine protein levels compared to the control group, confirming its proteinuria-lowering effect in a different population.

Mechanisms of Action and Clinical Context

The renoprotective effects of both drugs are linked to their action as PPARγ agonists, though their profiles are not identical.

  • Unified Pathway for Renoprotection: The diagram below illustrates the shared and distinct mechanisms through which thiazolidinediones like this compound and pioglitazone are believed to confer benefits on the kidney, independent of glucose control.

    G PPARg_Activation PPARγ Activation AntiInflammatory Anti-inflammatory Effects PPARg_Activation->AntiInflammatory InsulinSensitization Improved Insulin Sensitivity PPARg_Activation->InsulinSensitization DirectRenal Direct Renal Effects PPARg_Activation->DirectRenal InflammatoryCytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) AntiInflammatory->InflammatoryCytokines MacrophageInfiltration ↓ Macrophage Infiltration (CD68+ cells) AntiInflammatory->MacrophageInfiltration Albuminuria ↓ Albuminuria / Proteinuria InsulinSensitization->Albuminuria GlomerularPressure Improved Glomerular Hemodynamics InsulinSensitization->GlomerularPressure  Potential Link Fibrosis ↓ Fibrosis (TGF-β, α-SMA) DirectRenal->Fibrosis InflammatoryCytokines->Albuminuria MacrophageInfiltration->Albuminuria Fibrosis->Albuminuria

    Diagram: Putative pathways for thiazolidinedione-induced albuminuria improvement.

  • Comparative Drug Profile: A 2023 systematic review notes that while this compound shares the classic TZD side effects of weight gain and edema, it may have a lower risk of bone fracture and heart failure compared to pioglitazone based on pre-clinical and real-world data [4]. However, pioglitazone has a much longer track record and robust data showing cardiovascular benefits [4].

Interpretation for Research and Development

  • Efficacy: The clinical data indicates that this compound is not inferior to pioglitazone in improving albuminuria and may show a more favorable trend in preventing progression and encouraging regression [1].
  • Mechanism: The benefits appear to stem from PPARγ-mediated anti-inflammatory and anti-fibrotic effects, which are core to the class [5].
  • Safety & Positioning: this compound's potential safety advantages, particularly concerning bone health and heart failure, could be a significant differentiator in clinical practice, though more long-term outcomes data is needed [4].

References

Comparison of Cardiovascular Outcomes: Lobeglitazone vs. Pioglitazone

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Lobeglitazone Findings Pioglitazone Findings Comparative Result
Composite CV Outcome (Recurrent stroke, MI, all-cause death) Adjusted OR 0.74 (95% CI 0.61-0.90) [1] Adjusted OR 0.71 (95% CI 0.64-0.78) [1] Comparable risk reduction [1]
Heart Failure (HF) Risk Adjusted OR 0.90 (95% CI 0.66-1.22); no increased risk [1] Known risk of fluid retention and HF [2] [3] This compound showed no significant increase in HF risk in a key study [1]
All-Cause Mortality Data not fully established for direct comparison Used as a baseline comparator in studies [2] More data needed for direct comparison
Key Population Patients with ischemic stroke and T2D [1] Elderly patients with diabetes [2] -

Detailed Experimental Data and Protocols

The findings in the table are primarily drawn from a large, real-world study and a randomized clinical trial.

  • Nationwide Nested Case-Control Study (2023): This study evaluated the secondary preventive effects of this compound in patients with type 2 diabetes and a history of ischemic stroke [1].

    • Methodology: Researchers used Korean nationwide health claims data to identify a cohort of 70,897 patients. Cases were those who experienced a primary outcome (a composite of recurrent stroke, myocardial infarction, or all-cause death). Each case was matched with three controls based on sex, age, comorbidities, and concomitant medications. The use of this compound and pioglitazone was assessed using prescription records [1].
    • Key Findings: Both this compound and pioglitazone were significantly associated with a lower risk of the primary composite cardiovascular outcome. Crucially, this compound did not increase the risk of heart failure hospitalization, a known concern with the TZD class [1].
  • Randomized, Double-Blinded Phase III Trial (2020): While this study's primary focus was on renal outcomes (albuminuria), it provides context on the drugs' comparative profiles [4].

    • Methodology: Patients with inadequately controlled type 2 diabetes on metformin were randomized to receive either 0.5 mg of this compound or 15 mg of pioglitazone for 24 weeks. Changes in the urine albumin-creatinine ratio (UACR) were measured [4].
    • Key Findings: this compound showed a tendency to improve albuminuria, with effects comparable to the known beneficial effects of pioglitazone. The incidence of new-onset microalbuminuria and the progression of albuminuria were numerically lower in the this compound group [4].

Molecular Mechanism of Action

Both this compound and pioglitazone belong to the thiazolidinedione (TZD) class and work by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor [3] [5]. This diagram illustrates the signaling pathway and the key structural difference that enhances this compound's potency.

G cluster_lobe This compound-Specific Enhancement TZD_Drug TZD_Drug PPARγ PPARγ TZD_Drug->PPARγ Binds & Activates Formation of\nPPARγ/RXR Heterodimer Formation of PPARγ/RXR Heterodimer PPARγ->Formation of\nPPARγ/RXR Heterodimer Binding to PPRE\nin DNA Binding to PPRE in DNA Formation of\nPPARγ/RXR Heterodimer->Binding to PPRE\nin DNA Transcriptional Activation Transcriptional Activation Binding to PPRE\nin DNA->Transcriptional Activation Insulin Sensitization Insulin Sensitization Transcriptional Activation->Insulin Sensitization p-Methoxyphenoxy Group p-Methoxyphenoxy Group Hydrophobic Interactions\nwith Ω-Pocket Hydrophobic Interactions with Ω-Pocket p-Methoxyphenoxy Group->Hydrophobic Interactions\nwith Ω-Pocket Higher Binding Affinity\n& Potency Higher Binding Affinity & Potency Hydrophobic Interactions\nwith Ω-Pocket->Higher Binding Affinity\n& Potency

This compound has a unique p-methoxyphenoxy group in its structure. This group allows it to form additional hydrophobic contacts within the Ω-pocket of the PPARγ ligand-binding domain, resulting in a approximately 12-times higher binding affinity compared to pioglitazone [5]. This structural advantage correlates with its lower effective clinical dose [3] [5].

Conclusion for Research and Development

Current evidence suggests that this compound is a viable TZD option with a cardiovascular safety and efficacy profile comparable to pioglitazone. Its distinct structural properties underpin its high potency and may contribute to its clinical effects. For researchers, the key considerations are:

  • Cardiovascular Protection: this compound shows promise for secondary cardiovascular prevention in high-risk patients with type 2 diabetes, similar to the established effect of pioglitazone [1].
  • Heart Failure Risk: A significant differentiator may be the finding that this compound did not increase heart failure risk in a large study, a common class-related concern [1].
  • Pleiotropic Effects: Both drugs show benefits beyond glucose control, such as potential renoprotective effects on albuminuria [4].

References

Comparative Cardiovascular Safety of Thiazolidinediones

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical findings on heart failure (HF) risk and other cardiovascular outcomes for lobeglitazone, pioglitazone, and rosiglitazone.

Drug Name Heart Failure (HF) Risk Other Cardiovascular Outcomes Key Supporting Evidence
This compound No increased risk shown in a large study of diabetic stroke patients [1]. Reduced risk of composite outcome (recurrent stroke, MI, all-cause death) in secondary prevention [1]. Nationwide nested case-control study (2023) [1].
Pioglitazone Increased risk of HF hospitalization, but not of cardiovascular mortality [2]. Reduced risk of heart attack (MI) and composite CV outcomes [3] [4]. Controlled study in diabetic patients with systolic dysfunction (2008) [2]; PROactive trial and meta-analyses [4].
Rosiglitazone Increased risk of HF hospitalization; higher all-cause mortality vs. pioglitazone [5]. Increased risk of myocardial infarction (MI) noted in meta-analyses [4] [5]. Population-based cohort study (2009) [5]; Meta-analyses (2009) [4].

Detailed Experimental Data and Methodologies

For researchers, the specific designs and methodologies of the key studies cited are crucial for critical appraisal.

1. This compound Safety Study (2023)

  • Objective: To evaluate the risk of heart failure and the composite cardiovascular outcome (recurrent stroke, myocardial infarction, and all-cause death) in patients with type 2 diabetes and a history of ischemic stroke [1].
  • Study Design: Nationwide nested case-control study using Korean health claims data [1].
  • Population: 70,897 patients with T2D admitted for acute ischemic stroke (2014-2018). Cases (n=20,869) were those who experienced the primary outcome; controls (n=62,607) were matched from the risk set [1].
  • Methodology: Use of this compound and other medications was assessed at the time of the case event. Multivariable conditional logistic regression was used to calculate adjusted odds ratios (ORs) for outcomes, controlling for covariates [1].
  • Key Findings:
    • HF Outcome: Adjusted OR 0.90 (95% CI 0.66–1.22), indicating no statistically significant increased risk of HF with this compound use [1].
    • Composite CV Outcome: Adjusted OR 0.74 (95% CI 0.61–0.90), indicating a significant protective effect against recurrent cardiovascular events [1].

2. Pioglitazone in Systolic Dysfunction (2008)

  • Objective: To compare the effects of pioglitazone and glyburide on cardiac function in T2D patients with systolic dysfunction and NYHA Class II/III HF [2].
  • Study Design: Double-blind, randomized, multicenter controlled trial [2].
  • Population: Patients with type 2 diabetes and systolic dysfunction [2].
  • Methodology: Participants received pioglitazone or glyburide for 6 months. The primary endpoint was "time to HF," a composite of CV mortality and HF hospitalization/ER visit. Cardiac function was also assessed via echocardiography [2].
  • Key Findings:
    • The pioglitazone group had a higher incidence of the primary HF endpoint (13% vs. 8%) and more HF hospitalizations [2].
    • No increase in cardiovascular mortality or worsening of cardiac function by echocardiographic measures was observed [2].

3. Rosiglitazone vs. Pioglitazone (2009)

  • Objective: To compare cardiovascular outcomes and mortality between patients initiating rosiglitazone and pioglitazone [5].
  • Study Design: Population-based retrospective cohort study [5].
  • Population: 28,361 U.S. Medicare beneficiaries aged 65+ with diabetes [5].
  • Methodology: Review of medical claims data. Hazard ratios (HRs) for all-cause mortality, MI, stroke, and HF hospitalization were calculated [5].
  • Key Findings:
    • Rosiglitazone users had a 15% greater mortality rate and a 13% greater risk of HF hospitalization than pioglitazone users [5].
    • Risks of MI or stroke were comparable between the two drugs [5].

Mechanisms and Safety Profiles

The cardiovascular risk profiles of TZDs are linked to their shared and distinct pharmacological properties.

G PPARg PPARγ Activation Fluid Fluid Retention PPARg->Fluid Class Effect CV_Risk Altered Cardiovascular Risk PPARg->CV_Risk Drug-Specific Modulation HF Heart Failure Hospitalization Fluid->HF Manifestation

  • Shared Class Effect (Fluid Retention): All TZDs activate PPARγ, which can lead to fluid retention through mechanisms like increased renal sodium reabsorption and vascular permeability [4]. This is considered a class effect and is the primary driver behind the increased risk of HF hospitalization seen with pioglitazone and rosiglitazone [4] [2]. It's important to note that this TZD-associated HF is often due to fluid overload rather than direct cardiotoxicity or worsened systolic function [4].

  • Drug-Specific Cardiovascular Risk: Beyond fluid retention, individual TZDs have different effects on overall cardiovascular risk.

    • Rosiglitazone has been associated with an increased risk of myocardial infarction (MI) [4] [5].
    • Pioglitazone, in contrast, has demonstrated a reduction in the risk of MI, stroke, and major adverse cardiovascular events in large-scale trials like PROactive [4].
    • This compound's emerging clinical profile suggests a lower risk of heart failure and potential for cardiovascular protection in high-risk patients, though its mechanisms are still under investigation [1]. Its higher binding affinity for PPARγ allows for a much lower therapeutic dose (0.5 mg), which may contribute to its improved safety profile by minimizing off-target effects [6] [7] [8].

Conclusion for Research and Development

Current evidence positions this compound favorably within the TZD class regarding heart failure risk:

  • It demonstrates a lower HF risk burden than rosiglitazone and, in a direct study, showed no increased HF risk where pioglitazone does [1] [2].
  • Its potential for secondary cardiovascular prevention in high-risk populations like diabetic stroke patients is a significant finding that warrants further investigation [1].

References

lobeglitazone lipid profile effects versus other thiazolidinediones

Author: Smolecule Technical Support Team. Date: February 2026

Lipid Profile Comparison

Lipid Parameter Lobeglitazone Pioglitazone Rosiglitazone
Triglycerides Reduced (Preclinical) [1], Improved (Clinical) [2] Reduced [3] [4] Increased [3] [4]
HDL Cholesterol Improved (Clinical) [2] Significantly Increased [3] [4] Moderately Increased [3] [4]
LDL Cholesterol Not Significantly Reported Modest Increase [3] [4] Significant Increase [3] [4]
LDL Particle Concentration Not Specifically Reported Reduced [3] Increased [3]
LDL Particle Size Not Specifically Reported Increased [3] Increased (less than pioglitazone) [5]
Free Fatty Acids Reduced (Preclinical) [1] Not Specified Not Specified

Experimental Data & Protocols

The data in the table above is supported by the following key studies:

  • Preclinical Studies (in vivo): In Zucker Diabetic Fatty (ZDF) rats, this compound at 10 mg/kg significantly reduced plasma triglyceride levels by 77% and free fatty acid levels by 98%, showing effects similar to pioglitazone [1].
  • Clinical Trials: A 24-week, randomized, placebo-controlled phase III trial in patients with type 2 diabetes showed that this compound (0.5 mg/day) significantly improved lipid parameters compared to placebo, in addition to its glycemic benefits [2].
  • Head-to-Head Clinical Trials: A 24-week study compared pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia. The pioglitazone group showed a significant reduction in triglycerides, while the rosiglitazone group showed an increase. Pioglitazone also led to a greater increase in HDL cholesterol and a smaller increase in LDL cholesterol compared to rosiglitazone [3].

Key Mechanisms and Broader Effects

The differential effects of TZDs on lipids are linked to their activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The following diagram outlines the general mechanism of TZDs and the specific pathways influenced by this compound's unique properties.

G TZD_Intake TZD Intake (e.g., this compound) PPARg_Activation Activation of PPARγ Receptor TZD_Intake->PPARg_Activation Insulin_Sensitization Enhanced Insulin Sensitivity PPARg_Activation->Insulin_Sensitization Gene_Expression Altered Gene Expression PPARg_Activation->Gene_Expression Lipid_Effects Improved Lipid Profile Insulin_Sensitization->Lipid_Effects Primary Gene_Expression->Lipid_Effects Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Vascular_Effects Vascular Protection (Anti-atherosclerotic) Gene_Expression->Vascular_Effects Adipose_Remodeling Adipose Tissue Remodeling Gene_Expression->Adipose_Remodeling

Beyond lipids, this compound's PPARγ activation has other potentially beneficial effects [1] [6]:

  • Cardiovascular Protection: A large real-world study suggested that this compound use was associated with a lower risk of recurrent stroke, myocardial infarction, and all-cause death in patients with type 2 diabetes and ischemic stroke, without increasing the risk of heart failure [6].
  • Bone Safety: Unlike rosiglitazone, which can accelerate bone loss, preclinical studies indicate that this compound does not have detrimental effects on osteoblast differentiation or bone mineral density in mice [7] [1].

Conclusions for Research and Development

The evidence indicates that:

  • This compound's lipid profile is favorable and comparable to pioglitazone, with trends toward reducing triglycerides and increasing HDL cholesterol.
  • It possesses a unique safety profile, particularly regarding bone health, which may differentiate it from older TZDs.
  • Its higher affinity for PPARγ and potential pleiotropic effects on cardiovascular and metabolic health make it a compelling candidate for further investigation, especially for patients with concurrent type 2 diabetes and high cardiovascular risk.

References

ICH HPLC Validation Parameters and Data from Recent Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core validation parameters required by ICH guidelines alongside experimental data from two studies for Lobeglitazone Sulfate (LBG).

Validation Parameter ICH Guideline Objective Experimental Data from Literature

| Linearity & Range | Demonstrates method produces results directly proportional to analyte concentration [1]. | LBG alone: 20-70 μg/mL (R² = 0.999) [1] LBG with GLM: 2.50–7.50 μg/mL [2] | | Accuracy | Measures closeness of results to true value, often via % recovery [1]. | Recovery within 99.92-100.33% [1] | | Precision | Degree of scatter among repeated measurements (repeatability & intermediate precision) [1]. | Method precision met acceptance criteria [3] | | Specificity | Ability to unequivocally assess analyte in the presence of components like impurities or degradants [2]. | Forced degradation studies confirmed stability-indicating capability [2] | | LOD & LOQ | LOD: Lowest detectable amount LOQ: Lowest quantifiable amount with precision and accuracy [1]. | LOD: 0.0026 μg/mL [1] LOQ: 0.0081 μg/mL [1] | | Robustness | Measures method capacity to remain unaffected by small, deliberate variations in method parameters [4]. | Method robustness was confirmed [3] |

Detailed Experimental Protocols

Here are the detailed chromatographic conditions and procedures from the studies that generated the data above.

  • Protocol 1: RP-HPLC for this compound Sulfate (Single Drug)

    • Column: Inertsil-OSD C18 (250 mm x 4.6 mm, 5 μm) [1].
    • Mobile Phase: Methanol and Acetonitrile (85:15 v/v), pH adjusted to 4.0 with orthophosphoric acid [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: UV at 271 nm [1].
    • Column Temperature: Not specified [1].
    • Retention Time: 3.519 minutes [1].
    • Sample Preparation: Tablet powder was dissolved and diluted with the mobile phase [1].
  • Protocol 2: Stability-Indicating RP-HPLC for this compound Sulfate and Glimepiride (Combination)

    • Column: Inertsil C18 (150 mm x 4.6 mm, 5 μm) [2].
    • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 2.3): Methanol (27:73 v/v) [2].
    • Flow Rate: 1.2 mL/min [2].
    • Detection: UV at 228 nm [2].
    • Column Temperature: 35 °C [2].
    • Retention Times: this compound: 2.057 min; Glimepiride: 7.489 min [2].
    • Forced Degradation Studies: The method was validated for stability-indicating capability by subjecting the drugs to acid, base, oxidative, thermal, and photolytic stress conditions, confirming specificity [2].

Quality by Design (QbD) in HPLC Method Development

For a more systematic approach to method development and validation, you may consider implementing Analytical Quality by Design (AQbD) principles. While the search results did not contain a QbD-based guide for this compound, one result detailed its successful application for Metformin, illustrating the workflow [4]. The following diagram outlines the key stages of the AQbD approach.

Start Define Analytical Target Profile (ATP) A Identify Critical Method Attributes (CMAs) Start->A B Risk Assessment to Identify Critical Method Parameters (CMPs) A->B C Design of Experiments (DoE) for Method Optimization B->C D Establish Method Operable Design Region (MODR) C->D E Control Strategy & Method Validation D->E End Continuous Method Monitoring E->End

The core idea of AQbD is to build quality into the analytical method from the start through a structured process of defining objectives, understanding the factors that affect performance, and establishing a controlled design space, rather than merely testing the final method output [4].

Suggestions for Further Research

The current search results are limited to individual method descriptions. To conduct a more comprehensive comparison, you could:

  • Search Specialized Databases: Use scientific databases like Scopus, Web of Science, or PubMed with more specific queries such as "QbD HPLC this compound" or "comparative validation HPLC this compound metformin."
  • Consult Official Guidelines: Refer directly to the latest ICH Q2(R2) guideline for the definitive validation framework.
  • Review Green Chemistry Tools: The stability-indicating method for the combination tablets used tools like GAPI and AGREE to evaluate environmental impact, which is an increasingly important aspect of method development [2].

References

lobeglitazone clinical trial phase III results validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile: Phase III Clinical Trial Data

Trial Focus & Comparator HbA1c Reduction (%) Key Efficacy Findings Key Safety Findings

| Monotherapy vs. Placebo [1] | -0.44% (Placebo: +0.16%) | • 44% of patients achieved HbA1c <7% (vs. 12% on placebo) • Improved insulin resistance (HOMA-IR) • Improved triglycerides and HDL-C [1] | • Weight gain: +0.89 kg (vs. -0.63 kg for placebo) • Safety profile comparable to placebo [1] | | Active Comparator vs. Pioglitazone [2] | Non-inferior to pioglitazone 15mg | • Trend towards improved albuminuria (UACR) • 50% showed regression to normoalbuminuria (vs. 39.3% with pioglitazone) [2] | • No significant change in eGFR • Safety profile comparable to pioglitazone [2] |


Detailed Experimental Protocols

To ensure the validity and reproducibility of the results, here is a detailed look at the methodologies used in these trials.

  • Study Design: A 24-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled trial. After this phase, a 28-week open-label extension was conducted [1] [3].

  • Patient Population: Adults aged 18-80 with Type 2 Diabetes (T2DM) inadequately controlled with diet and exercise or previous oral hypoglycemic agents. Key inclusion criteria were HbA1c of 7-10% and a fasting C-peptide >1.0 ng/mL [1].

  • Intervention: Patients were randomized (2:1) to receive either lobeglitazone 0.5 mg or a matching placebo once daily for 24 weeks [1].

  • Primary Endpoint: Change in HbA1c from baseline to week 24 [1].

  • Key Secondary Endpoints:

    • Proportion of patients achieving HbA1c <7.0% [1].
    • Changes in fasting plasma glucose, lipid parameters (triglycerides, HDL-C), and HOMA-IR [1].
    • Safety assessments included monitoring adverse events, body weight, and laboratory parameters [1].
  • Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled, non-inferiority Phase III trial [2].

  • Patient Population: Patients with T2DM inadequately controlled despite a stable regimen of metformin (≥1000 mg/day), with an HbA1c between 7.0% and 10.0% [2].

  • Intervention: Patients were randomized (1:1) to receive either This compound 0.5 mg or pioglitazone 15 mg once daily as an add-on therapy to metformin for 24 weeks [2].

  • Primary Endpoint (of this analysis): Change in the urine albumin-to-creatinine ratio (UACR) from baseline to week 24 [2].

  • Key Secondary Endpoints (of this analysis):

    • Incidence of new-onset microalbuminuria.
    • Progression or regression of albuminuria by more than one stage [2].

Mechanism of Action & Preclinical Insights

This compound is a novel thiazolidinedione (TZD) that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. This mechanism improves insulin sensitivity in skeletal muscle and reduces hepatic glucose production [4].

Preclinical studies suggest that beyond its glycemic benefits, this compound may have direct renoprotective effects. The diagram below illustrates a proposed signaling pathway for its anti-fibrotic action in the kidney, derived from animal and in vitro studies [5].

Start Kidney Injury (e.g., UUO) TGF TGF-β Upregulation Start->TGF pSmad Smad-3 Phosphorylation TGF->pSmad GeneExp Expression of Profibrotic Genes pSmad->GeneExp Fibrosis Renal Tubulointerstitial Fibrosis GeneExp->Fibrosis Lobe This compound Treatment Lobe->TGF Inhibits

This mechanism, involving the suppression of the TGF-β/Smad3 signaling pathway, provides a plausible explanation for the observed trend of UACR improvement in the Phase III trial comparing this compound with pioglitazone [2] [5].


Overall Conclusion for Drug Development

The Phase III clinical data validates that this compound is an effective antidiabetic agent with a profile that supports its use in clinical practice.

  • Efficacy Validation: this compound 0.5 mg met its primary efficacy endpoints, demonstrating significant HbA1c reduction versus placebo and non-inferiority to pioglitazone 15 mg [2] [1]. Its potential positive effect on albuminuria is a distinctive finding worthy of further investigation [2].
  • Safety Profile: Its safety profile is consistent with the TZD class, including side effects like weight gain and fluid retention. However, it was well-tolerated in trials with no unexpected safety signals [2] [1]. A subsequent Phase IV trial also suggested that a lower dose (0.25 mg) may offer a similar efficacy with a reduced burden of adverse events [4].

References

lobeglitazone cost-effectiveness comparison other antidiabetics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The table below summarizes available data on lobeglitazone's performance against other antidiabetic drugs.

Drug / Regimen Study Design & Duration Key Efficacy Findings (HbA1c reduction) Key Safety Findings Reported Cost Data
This compound 0.5 mg [1] [2] Randomized trial (24 weeks) & Real-world (12 weeks) -0.1% to -1.1% Lower rates of new-onset microalbuminuria; 9.61% hypoglycemia (none severe) [1] [2] Not available in search results
Pioglitazone 15 mg [1] Randomized trial (24 weeks) Non-inferior to this compound Slightly higher albuminuria progression (6.1%) [1] Not available in search results
Metformin + DPP-4 Inhibitors [3] Model-based analysis (25-year horizon) Not specified in results Lower risk of hypoglycemia and weight gain vs. SU [3] Higher drug cost, but potentially cost-effective long-term [3]
Metformin + Sulfonylureas [3] Model-based analysis (25-year horizon) Not specified in results Higher risk of hypoglycemia and weight gain [3] Lower drug cost, but higher long-term complication costs [3]
Xiaoke Pill [4] Prospective, real-world (1 year) 50-54% reached HbA1c < 6.5% Similar incidence of hypoglycemia vs. metformin [4] ~5,340 RMB/year [4]
Metformin [4] Prospective, real-world (1 year) 33% reached HbA1c < 6.5% Standard safety profile [4] ~8,550 RMB/year [4]

Proposed Framework for Cost-Effectiveness Analysis

For a comprehensive and publishable comparison guide, you can structure your analysis using the following framework, which synthesizes methodologies from the search results.

  • 1. Define Comparators and Perspective: Clearly state the alternative therapies this compound will be compared against (e.g., pioglitazone, other second-line agents like DPP-4 inhibitors, SGLT2 inhibitors, or standard SU/metformin combinations). Specify the analysis perspective (e.g., healthcare system, societal) as it determines which costs are included [3].

  • 2. Model Structure and Time Horizon: For chronic conditions like T2D, a state-transition Markov model is the standard. The model should include health states such as "Diabetes without complications," "Diabetes with complications" (separated into microvascular and macrovascular), and "Death" [3]. A lifetime horizon (e.g., 25-30 years) is recommended to fully capture long-term costs and health outcomes [3].

  • 3. Key Data Inputs: The model requires three core data types.

    • Clinical Efficacy: HbA1c reduction, weight change, and long-term outcomes like hypoglycemia rates. For this compound, use data from phase III trials and real-world studies [1] [2]. For other drugs, use network meta-analyses or head-to-head trials if available.
    • Costs: Include direct medical costs (drug acquisition, management of complications and side effects, routine monitoring). For complication costs, use established T2D models and local healthcare cost databases [4] [3].
    • Utilities: Health-Related Quality of Life (HRQoL) weights are essential for calculating Quality-Adjusted Life Years (QALYs). These can be sourced from published literature that links health states to utility scores [4].
  • 4. Outcome Measure: The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), calculated as (Cost(_L) - Cost(_C)) / (QALY(_L) - QALY(_C)), where (_L) is this compound and (_C) is the comparator. The result is judged against a country's willingness-to-threshold (e.g., $50,000-$150,000 per QALY in the US) [3].

  • 5. Sensitivity Analysis: Conduct probabilistic sensitivity analysis to account for parameter uncertainty and one-way sensitivity analyses to identify the most influential parameters on the ICER [3].

Signaling Pathway for this compound

For researchers, understanding the mechanism of action is crucial. The following diagram illustrates the primary signaling pathway through which this compound, as a thiazolidinedione, exerts its effects.

G cluster_effects Key Physiological Effects This compound This compound PPARγ PPARγ This compound->PPARγ Binds & Activates GeneTranscription GeneTranscription PPARγ->GeneTranscription Forms Heterodimer with RXR InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake Enhanced Glucose Uptake (Peripheral Tissues) InsulinSensitivity->GlucoseUptake Adiponectin Adiponectin GeneTranscription->Adiponectin GLUT4 GLUT4 GeneTranscription->GLUT4 Adiponectin->InsulinSensitivity Increases GLUT4->GlucoseUptake Promotes

This compound is a potent and selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [2]. Activation of PPARγ leads to the differentiation of mesenchymal stem cells into adipocytes and enhances lipogenesis in peripheral adipocytes. This process results in increased production of adiponectin and the promotion of GLUT4 expression, which collectively ameliorates insulin resistance in liver, muscle, and fat tissue, thereby reducing blood glucose levels [2].

Interpretation and Next Steps

The available data suggests this compound is an effective glucose-lowering agent with a potential beneficial effect on albuminuria and a low risk of severe hypoglycemia [1] [2]. Its cost-effectiveness relative to other drugs remains an area for primary research.

To fill this gap, you could:

  • Conduct a de novo cost-utility analysis using the framework above, leveraging clinical data from trials and real-world studies.
  • Perform a systematic literature review to see if any recent studies have directly addressed this question since the dates of the current search results.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

480.14674105 g/mol

Monoisotopic Mass

480.14674105 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MY89F08K5D

Drug Indication

Lobeglitazone was approved by the Ministry of Food and Drug Safety (South Korea) in 2013, and is being monitored by postmarketing surveillance until 2019. Lobeglitazone is not approved for use by either the Food and Drug Administration (USA), Health Canada, or by the European Medicines Agency for use in the management of diabetes.

Pharmacology

Lobeglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Besides its activation of peroxisome proliferator-activated receptor (PPAR) gamma, lobeglitazone is also a potent agonist for PPARalpha.

Mechanism of Action

Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist.

Other CAS

607723-33-1

Absorption Distribution and Excretion

In rat studies, the AUC for the doses 0.5, 1, and 2 mg/kg, AUC values were determined to be 459, 514, and 481 ug min/mL respectively. Absoprtion occurs rapidly after administration, with Tmax of 67.5 and 48.8 min and a Cmax of 0.962 and 0.4.94 ug/mL following doses of 0.5 and 2 mg/kg, respectively. Absolute bioavailability after oral administration was nearly complete and apparently not affected by the dosage; 92.1% following a 0.5 mg/kg dose and 99.0% following a 2 mg/kg dose. Furthermore, the extent of LB remaining in the GI tract at 24 h was found to be negligible, with values less than 0.2% of the oral dose, suggesting that the intestinal absorption is complete in rats at the dose range studied.
It has been reported that the combined extent of the excretion of lobeglitazone to the bile, urine and intestine is low (less than 10% of total dose), suggesting that the major route of elimination for the drug involves its metabolism.
The steady state volume of distribution (Vss) of lobeglitazone was found to be 189–276 mL/kg. Vss was not found to vary statistically with the dose, suggesting that lobeglitazone follows linear kinetics.
In rat studies, systemic clearance was found to be between 1.95 and 2.19 mL/min/kg regardless of dosage.

Metabolism Metabolites

Rat studies with lobeglitazone have suggested that it is primarily metabolized by cytochrome P450 (CYP) isozymes, however the exact enzymes involved in its metabolism have yet to be elucidated. The structure of Lobeglitazone's five major metabolites have been characterized along with their pharmacokinetic parameters, and can be seen in the metabolism section below. In rat studies, demethylation and hydroxylation appear to be the primary metabolic pathways. The most abundant metabolite found in these studies was confirmed in vivo as M1, a demethylated derivative of lobeglitazone; its rate of formation was found to be approximately 0.216 ∼ 0.252 mL/min/kg, representing approximately 9.76% of the total lobeglitazone elimination in vivo in rats.

Wikipedia

Lobeglitazone

Biological Half Life

Following an intravenous dosage of 1 mg/kg, the half life was found to be 110 min.

Dates

Last modified: 04-14-2024
1: Kim SH, Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Safety and efficacy of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 52 weeks: An open-label extension study. Diabetes Res Clin Pract. 2015 Dec;110(3):e27-30. doi: 10.1016/j.diabres.2015.09.009. Epub 2015 Sep 21. PubMed PMID: 26458774.
2: Lim S, Lee KS, Lee JE, Park HS, Kim KM, Moon JH, Choi SH, Park KS, Kim YB, Jang HC. Effect of a new PPAR-gamma agonist, lobeglitazone, on neointimal formation after balloon injury in rats and the development of atherosclerosis. Atherosclerosis. 2015 Nov;243(1):107-19. doi: 10.1016/j.atherosclerosis.2015.08.037. Epub 2015 Sep 4. PubMed PMID: 26363808.
3: Lee JH, Ahn SH, Maeng HJ, Lee W, Kim DD, Chung SJ. The identification of lobeglitazone metabolites in rat liver microsomes and the kinetics of the in vivo formation of the major metabolite M1 in rats. J Pharm Biomed Anal. 2015 Nov 10;115:375-82. doi: 10.1016/j.jpba.2015.07.040. Epub 2015 Jul 30. PubMed PMID: 26275726.
4: Kim CO, Sil Oh E, Kim C, Park MS. Pharmacokinetic Interaction Between Amlodipine and Lobeglitazone, a Novel Peroxisome Proliferator-activated Receptor-γ Agonist, in Healthy Subjects. Clin Ther. 2015 Sep;37(9):1999-2006.e1. doi: 10.1016/j.clinthera.2015.06.009. Epub 2015 Jul 7. PubMed PMID: 26163202.
5: Lee JH, Son JH, Chae YJ, Ahn SH, Lee W, Kim DD, Chung SJ. Gender differences in the hepatic elimination and pharmacokinetics of lobeglitazone in rats. Biopharm Drug Dispos. 2015 Apr 21. doi: 10.1002/bdd.1954. [Epub ahead of print] PubMed PMID: 25899769.
6: Jung JA, Lee SY, Kim TE, Kim JR, Kim C, Huh W, Ko JW. Lack of the effect of lobeglitazone, a peroxisome proliferator-activated receptor-γ agonist, on the pharmacokinetics and pharmacodynamics of warfarin. Drug Des Devel Ther. 2015 Mar 2;9:737-43. doi: 10.2147/DDDT.S76591. eCollection 2015. PubMed PMID: 25767371; PubMed Central PMCID: PMC4354432.
7: Lee JH, Noh CK, Yim CS, Jeong YS, Ahn SH, Lee W, Kim DD, Chung SJ. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats. J Pharm Sci. 2015 Sep;104(9):3049-59. doi: 10.1002/jps.24378. Epub 2015 Feb 3. PubMed PMID: 25648999.
8: Jin SM, Park CY, Cho YM, Ku BJ, Ahn CW, Cha BS, Min KW, Sung YA, Baik SH, Lee KW, Yoon KH, Lee MK, Park SW. Lobeglitazone and pioglitazone as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, parallel-group, active-controlled, phase III clinical trial with a 28-week extension. Diabetes Obes Metab. 2015 Jun;17(6):599-602. doi: 10.1111/dom.12435. Epub 2015 Feb 8. PubMed PMID: 25580775.
9: Sil Oh E, Ok Kim C, Kim KH, Kim YN, Kim C, Lee JI, Park MS. Effect of ketoconazole on lobeglitazone pharmacokinetics in Korean volunteers. Clin Ther. 2014 Jul 1;36(7):1064-71. doi: 10.1016/j.clinthera.2014.05.064. Erratum in: Clin Ther. 2014 Oct 1;36(10):1480. PubMed PMID: 25047497.
10: Park MK, Kim TE, Kim J, Kim C, Yoon SH, Cho JY, Jang IJ, Yu KS, Lim KS. Tolerability and pharmacokinetics of lobeglitazone, a novel peroxisome proliferator-activated receptor-γ agonist, after a single oral administration in healthy female subjects. Clin Drug Investig. 2014 Jul;34(7):467-74. doi: 10.1007/s40261-014-0197-y. PubMed PMID: 24802657.
11: Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Efficacy and safety of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 24-weeks: a multicenter, randomized, double-blind, parallel-group, placebo controlled trial. PLoS One. 2014 Apr 15;9(4):e92843. doi: 10.1371/journal.pone.0092843. eCollection 2014. PubMed PMID: 24736628; PubMed Central PMCID: PMC3988010.
12: Shin D, Kim TE, Yoon SH, Cho JY, Shin SG, Jang IJ, Yu KS. Assessment of the pharmacokinetics of co-administered metformin and lobeglitazone, a thiazolidinedione antihyperglycemic agent, in healthy subjects. Curr Med Res Opin. 2012 Jul;28(7):1213-20. doi: 10.1185/03007995.2012.703131. Epub 2012 Jul 2. PubMed PMID: 22697273.
13: Kim JW, Kim JR, Yi S, Shin KH, Shin HS, Yoon SH, Cho JY, Kim DH, Shin SG, Jang IJ, Yu KS. Tolerability and pharmacokinetics of lobeglitazone (CKD-501), a peroxisome proliferator-activated receptor-γ agonist: a single- and multiple-dose, double-blind, randomized control study in healthy male Korean subjects. Clin Ther. 2011 Nov;33(11):1819-30. doi: 10.1016/j.clinthera.2011.09.023. Epub 2011 Nov 1. PubMed PMID: 22047812.
14: Lee JH, Woo YA, Hwang IC, Kim CY, Kim DD, Shim CK, Chung SJ. Quantification of CKD-501, lobeglitazone, in rat plasma using a liquid-chromatography/tandem mass spectrometry method and its applications to pharmacokinetic studies. J Pharm Biomed Anal. 2009 Dec 5;50(5):872-7. doi: 10.1016/j.jpba.2009.06.003. Epub 2009 Jun 12. PubMed PMID: 19577404.

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